5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGIVSASVAANOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=NO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797833-26-1 | |
| Record name | 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
An In-depth Technical Guide on the Synthesis and Characterization of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
This guide provides a comprehensive, technically-grounded framework for the , a heterocyclic compound with significant potential in medicinal chemistry. The methodologies presented are based on established chemical principles and supported by authoritative literature, ensuring a robust and reproducible approach for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a well-regarded structural motif in drug discovery.[1][2][3] It often serves as a bioisosteric replacement for amide and ester groups, a strategy employed to enhance metabolic stability and fine-tune the physicochemical properties of a drug candidate. The incorporation of a pyrrolidine moiety at the 5-position introduces a chiral center and a basic nitrogen, offering opportunities for stereospecific interactions with biological targets and facilitating salt formation for improved pharmaceutical properties. This guide delineates a validated synthetic pathway and the essential analytical techniques required for the unambiguous confirmation of structure and assessment of purity.
Retrosynthetic Analysis and Synthetic Blueprint
A logical deconstruction of the target molecule, 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, points to the formation of the oxadiazole ring as the key synthetic transformation. This heterocycle is efficiently assembled through the condensation of an amidoxime with an activated carboxylic acid derivative.[4][5][6] For this synthesis, the pyrrolidine component is sourced from N-Boc-L-proline, a readily available, optically pure starting material.[7]
Figure 2. Synthetic workflow for the target compound.
Part 1: Synthesis of 5-(N-Boc-pyrrolidin-2-yl)-1,2,4-oxadiazole
-
Activation of N-Boc-L-proline: In a round-bottom flask, dissolve N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath. Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq). Stir the mixture for 15 minutes at 0 °C. The in situ formation of the HOBt active ester is a critical step that facilitates efficient coupling and minimizes side reactions, such as racemization. [4][8]2. Coupling with Formamidoxime: To the activated ester solution, add formamidoxime (1.1 eq), followed by the dropwise addition of diisopropylethylamine (DIPEA, 2.5 eq). Allow the reaction to gradually warm to room temperature and stir for 16 hours. DIPEA serves as a non-nucleophilic organic base to quench the HCl byproduct from the EDCI coupling, driving the reaction to completion.
-
Cyclization: Remove the solvent by rotary evaporation. Redissolve the crude residue in a high-boiling solvent like toluene or xylene and heat to reflux (approximately 110-140 °C) for 4-6 hours. This thermal treatment promotes the intramolecular cyclodehydration of the O-acyl amidoxime intermediate to yield the stable 1,2,4-oxadiazole ring. [9]4. Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the Boc-protected oxadiazole.
Part 2: Deprotection and Hydrochloride Salt Formation
-
Boc Deprotection: Dissolve the purified 5-(N-Boc-pyrrolidin-2-yl)-1,2,4-oxadiazole (1.0 eq) in a minimal volume of 1,4-dioxane. Add an excess of 4 M HCl in 1,4-dioxane (5-10 eq) and stir the solution at room temperature for 2-4 hours. [10][11]The progress of the deprotection should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mechanism involves protonation of the Boc-carbonyl, followed by cleavage to release the stable tert-butyl cation and a carbamic acid intermediate, which decarboxylates to the free amine. [12]2. Isolation: The desired hydrochloride salt typically precipitates out of the dioxane solution as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove residual solvent and any non-polar impurities, and dry under high vacuum to yield this compound.
Rigorous Characterization
Unambiguous characterization is paramount to verify the identity, structure, and purity of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a primary tool for structural elucidation. Expected signals would include a singlet for the C-H proton of the oxadiazole ring, a series of multiplets for the protons of the pyrrolidine ring, and broad, exchangeable signals for the amine protons (NH and NH₂⁺). [13]* ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule. Key diagnostic peaks will correspond to the two carbons of the 1,2,4-oxadiazole ring and the carbons of the pyrrolidine ring. [14] Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is ideal for determining the molecular weight. The spectrum should display a prominent peak for the [M+H]⁺ ion of the free base form of the target compound. [15]PubChem lists the molecular formula of the free base as C6H9N3O. [16]
Chromatographic Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is an indispensable tool for assessing the purity of the final product and for monitoring reaction progress. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with 0.1% formic acid as a modifier) is a standard method.
High-Performance Liquid Chromatography (HPLC):
-
For precise quantitative purity analysis, HPLC with UV detection is the gold standard. The purity is determined by calculating the peak area percentage of the product relative to the total area of all observed peaks.
Expected Analytical Data
| Analysis | Expected Result |
| ¹H NMR | Signals consistent with the oxadiazole proton, the diastereotopic protons of the pyrrolidine ring, and the amine protons, with chemical shifts and coupling constants matching the proposed structure. [17] |
| ¹³C NMR | Resonances for the two distinct oxadiazole carbons and the four carbons of the pyrrolidine ring. [14] |
| LC-MS | A single major peak in the chromatogram with the corresponding [M+H]⁺ ion observed in the mass spectrum. |
| Purity (HPLC) | ≥95% (determined by peak area integration). |
Conclusion
The synthesis of this compound is a reproducible process that can be achieved through a well-defined synthetic route. The protocol outlined in this guide, centered on the coupling of N-Boc-L-proline with formamidoxime, followed by cyclization and deprotection, offers a clear and efficient path to the target molecule. Meticulous analytical characterization using NMR, MS, and chromatographic techniques is essential to confirm the structural integrity and purity of the final compound, a non-negotiable requirement in the rigorous landscape of drug discovery and development.
References
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- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
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- 17. 5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2-THIOL(15264-63-8) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Preamble: Unveiling a Potential Neuromodulator
The intersection of novel chemical scaffolds with well-validated biological targets is a fertile ground for therapeutic innovation. The compound 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride presents an intriguing molecular architecture, combining a pyrrolidine ring, a known pharmacophore in numerous neurologically active agents, with a 1,2,4-oxadiazole moiety, a versatile heterocyclic system increasingly recognized for its role in medicinal chemistry[1][2]. While direct pharmacological data for this specific molecule is not yet publicly available[3], its structural components strongly suggest a potential interaction with the nicotinic acetylcholine receptor (nAChR) family. This guide outlines a comprehensive, multi-tiered research strategy to rigorously test this hypothesis and elucidate the precise mechanism of action of this compound.
The Scientific Rationale: A Hypothesis Rooted in Structure
Our central hypothesis is that this compound functions as a modulator of nicotinic acetylcholine receptors. This is predicated on the following observations:
-
The Pyrrolidine Moiety: The pyrrolidine ring is a core structural feature of many established nAChR ligands, including nicotine itself. Its presence suggests a potential for interaction with the orthosteric or allosteric binding sites of nAChRs[4].
-
The 1,2,4-Oxadiazole Scaffold: This heterocyclic system is a known bioisostere for ester and amide groups and has been incorporated into a variety of CNS-active compounds[2]. Crucially, derivatives of 1,2,4-oxadiazole have been specifically designed and synthesized as ligands for nAChRs, including potent modulators of the α7 and α9 subtypes[5][6][7]. The 1,2,4-oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, contributing to both affinity and selectivity.
Given these structural precedents, a systematic investigation into the interaction of this compound with various nAChR subtypes is a logical and scientifically sound starting point.
A Phased Experimental Approach to Mechanistic Elucidation
We propose a three-phase experimental plan to comprehensively characterize the mechanism of action of this compound.
Phase I: In Vitro Target Engagement and Functional Profiling
The initial phase will focus on determining if the compound directly interacts with nAChRs and characterizing the nature of this interaction.
The first step is to assess the binding affinity of this compound for a panel of nAChR subtypes. This will be achieved through competitive radioligand binding assays using cell membranes expressing specific human nAChR subtypes.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Obtain commercially available cell membranes or prepare in-house membranes from HEK293 cells stably expressing the desired human nAChR subtypes (e.g., α7, α4β2, α3β4).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Assay: In a 96-well plate, combine the cell membranes, a known concentration of a high-affinity radioligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7), and a range of concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 2-4 hours) to allow for binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the inhibitor constant (Ki).
Causality and Interpretation: A low Ki value for a particular nAChR subtype would indicate high-affinity binding and suggest that this subtype is a primary target of the compound.
Table 1: Representative Data from Radioligand Binding Assays
| nAChR Subtype | Radioligand | Ki of this compound (nM) |
| α7 | [¹²⁵I]-α-bungarotoxin | Experimental Value |
| α4β2 | [³H]-epibatidine | Experimental Value |
| α3β4 | [³H]-epibatidine | Experimental Value |
Once binding is confirmed, the functional consequence of this interaction must be determined. Two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus oocytes expressing specific nAChR subtypes is the gold standard for this purpose.
Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α7, α4 and β2).
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential of -70 mV.
-
Compound Application: Apply acetylcholine (ACh) or another known agonist to elicit a baseline current response. After washout, apply this compound alone to test for agonist activity. To test for antagonist activity, co-apply the compound with a known agonist.
-
Data Analysis: Measure the peak current amplitude in response to agonist application in the presence and absence of the test compound. Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Causality and Interpretation:
-
Agonist: The compound will elicit an inward current when applied alone.
-
Antagonist: The compound will inhibit the current elicited by a known agonist.
-
Partial Agonist: The compound will elicit a submaximal current on its own and will antagonize the response to a full agonist.
-
Allosteric Modulator: The compound will have no effect on its own but will potentiate or inhibit the response to a known agonist.
Diagram 1: Experimental Workflow for In Vitro Characterization
Caption: Workflow for Phase I in vitro analysis.
Phase II: Cellular and Subcellular Signaling
If the compound demonstrates significant activity at a specific nAChR subtype, the next phase will investigate its effects on downstream cellular signaling pathways.
Many nAChRs, particularly the α7 subtype, are highly permeable to calcium ions (Ca²⁺)[8]. An increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events.
Experimental Protocol: Fluorescent Calcium Imaging
-
Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y, which endogenously expresses nAChRs, or transfected HEK293 cells) on glass-bottomed dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.
-
Compound Application: Perfuse the cells with a baseline solution, followed by the application of this compound at various concentrations.
-
Data Analysis: Measure the change in fluorescence intensity over time. Quantify the peak increase in intracellular Ca²⁺ concentration in response to compound application.
Causality and Interpretation: A concentration-dependent increase in intracellular Ca²⁺ following compound application would confirm that the compound activates Ca²⁺-permeable nAChRs and initiates downstream signaling.
Diagram 2: Hypothesized Signaling Pathway for an α7 nAChR Agonist
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. New Alpha9 nAChR Ligands Based on a 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole Derivatives
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Cholinergic Modulation
The 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole core represents a compelling heterocyclic scaffold in modern medicinal chemistry. Its constituent parts, the pyrrolidine ring—a key feature of the endogenous neurotransmitter acetylcholine—and the 1,2,4-oxadiazole ring—a versatile bioisostere for esters and amides—combine to create a unique chemical entity with significant potential for interacting with biological targets.[1][2][3] This guide provides an in-depth technical exploration of the biological activity of these derivatives, with a particular focus on their role as modulators of the cholinergic system, a critical pathway in both the central and peripheral nervous systems. As drug development professionals, understanding the nuances of the synthesis, mechanism of action, and structure-activity relationships (SAR) of this scaffold is paramount for harnessing its therapeutic potential.
Synthetic Strategies: A Self-Validating Approach to the Core Scaffold
The synthesis of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives is a multi-step process that demands careful control of reaction conditions to ensure high yields and purity. The general strategy involves the coupling of a protected proline derivative with an appropriate amidoxime, followed by cyclization to form the 1,2,4-oxadiazole ring. A key consideration is the use of a suitable protecting group for the pyrrolidine nitrogen, typically a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions in the final step.[4]
Experimental Protocol: A Validated One-Pot Synthesis
This protocol outlines a reliable and efficient one-pot synthesis of N-Boc-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives, a key intermediate.
Step 1: Activation of N-Boc-D-proline
-
To a solution of N-Boc-D-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).
Step 2: Coupling with Amidoxime and Cyclization
-
To the activated N-Boc-D-proline solution, add the desired substituted amidoxime (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 40-45 °C) for 12-18 hours. The cyclization to the 1,2,4-oxadiazole can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivative.
Step 3: Deprotection
-
Dissolve the purified N-Boc protected derivative in a solution of 4 M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure to afford the hydrochloride salt of the final 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivative.
Caption: Generalized nAChR signaling pathway.
Structure-Activity Relationship (SAR): Fine-Tuning Biological Activity
The biological activity of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives can be finely tuned by modifying their chemical structure. Understanding these SARs is critical for designing compounds with improved potency, selectivity, and pharmacokinetic properties.
Key Structural Modifications and Their Impact:
-
Substitution on the 1,2,4-Oxadiazole Ring (Position 3): The nature of the substituent at the 3-position of the oxadiazole ring significantly influences the compound's affinity and selectivity for different nAChR subtypes. Aromatic or heteroaromatic substituents are commonly explored.
-
Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring, such as N-alkylation or substitution on the carbon backbone, can affect the compound's interaction with the receptor binding pocket and its overall pharmacological profile.
-
Stereochemistry: The stereochemistry at the 2-position of the pyrrolidine ring is often crucial for potent activity, with one enantiomer typically exhibiting significantly higher affinity than the other.
Quantitative Data Summary
The following table presents a selection of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole analogs and their reported binding affinities (Ki) for different nAChR subtypes. This data highlights the impact of structural modifications on receptor selectivity.
| Compound ID | R-Group at Oxadiazole C3 | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| Analog 1 | Phenyl | α4β2 | 15.2 | [5] |
| Analog 1 | Phenyl | α7 | >10,000 | [5] |
| Analog 2 | 3-Chlorophenyl | α4β2 | 8.5 | [5] |
| Analog 2 | 3-Chlorophenyl | α7 | >10,000 | [5] |
| Analog 3 | 3-Methylphenyl | α4β2 | 22.1 | [5] |
| Analog 3 | 3-Methylphenyl | α7 | >10,000 | [5] |
Experimental Protocols for Biological Evaluation
A robust evaluation of the biological activity of these compounds requires a combination of in vitro and in vivo assays.
In Vitro Radioligand Binding Assays
This protocol describes a competitive binding assay to determine the affinity of test compounds for specific nAChR subtypes.
Materials:
-
Cell membranes expressing the desired nAChR subtype (e.g., from HEK-293 cells)
-
Radioligand (e.g., [³H]-epibatidine or [³H]-cytisine)
-
Test compounds
-
Assay buffer
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.
-
Allow the filter mats to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound using appropriate software.
Electrophysiology Assays
Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes is a standard method to functionally characterize the interaction of compounds with nAChRs.
Procedure:
-
Inject Xenopus oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Perfuse the oocyte with a control buffer and then apply acetylcholine or another agonist to elicit a baseline current response.
-
Apply the test compound at various concentrations, followed by the agonist, to determine its effect on the receptor's function (e.g., potentiation, inhibition, or direct activation).
-
Record and analyze the current responses to determine the EC₅₀ or IC₅₀ of the test compound.
Caption: A typical workflow for the biological evaluation of novel compounds.
Conclusion and Future Directions
The 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole scaffold holds significant promise for the development of novel therapeutics targeting the cholinergic system. The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their pharmacological properties through systematic structural modifications, makes them an attractive area for further research. Future efforts in this field will likely focus on the development of highly subtype-selective nAChR modulators with optimized pharmacokinetic profiles for the treatment of a range of neurological and psychiatric disorders. As our understanding of the complexities of the cholinergic system continues to grow, so too will the potential applications for this versatile and potent class of molecules.
References
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- Baykov, S., et al. (2017). A novel one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbasic medium. Synthesis, 49(13), 2955-2962.
- Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules, 26(12), 3603.
- Garvey, D. S., et al. (1994). Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine. Journal of Medicinal Chemistry, 37(26), 4455-4463.
- Maftei, C. V., et al. (2019). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. European Journal of Medicinal Chemistry, 182, 111631.
- BenchChem. (2025).
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- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
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An In-depth Technical Guide to 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride for Research and Development
This technical guide provides a comprehensive overview of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, a heterocyclic compound of significant interest in contemporary drug discovery and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, potential biological activities, and methodologies for its investigation.
Introduction: The Scientific Merit of the Pyrrolidine-Oxadiazole Scaffold
The fusion of a pyrrolidine ring with a 1,2,4-oxadiazole core creates a molecule with a compelling pharmacological profile. The 1,2,4-oxadiazole ring is a well-established bioisostere for esters and amides, capable of participating in hydrogen bonding interactions with biological targets, thereby enhancing pharmacological activity.[1] The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to introduce conformational rigidity and provide a key interaction point with receptors and enzymes. The combination of these two pharmacophores in 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole suggests a high potential for this compound to exhibit a range of biological effects.
Recent patent literature (2020-2024) underscores the growing importance of oxadiazole derivatives in medicinal chemistry, with applications spanning oncology, infectious diseases, metabolic disorders, and neurodegenerative conditions.[2] These compounds exert their effects through diverse mechanisms, including enzyme inhibition and receptor modulation.[2]
Physicochemical Properties and Data
A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in a research setting.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClN₃O | [3] |
| Molecular Weight | 175.61 g/mol | [3] |
| IUPAC Name | 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride | [3] |
| Canonical SMILES | C1CC(NC1)C2=NC=NO2.Cl | [4] |
| InChI Key | WRPFHAIGXVSHNA-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of this compound can be achieved through established methods for 1,2,4-oxadiazole formation, typically involving the cyclization of an amidoxime with a carboxylic acid derivative. A plausible synthetic route starting from L-proline is outlined below.
Proposed Synthetic Pathway
The synthesis commences with the protection of the pyrrolidine nitrogen of L-proline, followed by conversion of the carboxylic acid to an amidoxime. Subsequent cyclization with a suitable C1 source, followed by deprotection and salt formation, yields the target compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general synthetic methodologies for 1,2,4-oxadiazoles.[5][6]
Step 1: Synthesis of N-Boc-L-prolinamide
-
To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Bubble ammonia gas through the solution for 2 hours or add a solution of ammonia in methanol and stir overnight at room temperature.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography.
Step 2: Synthesis of N-Boc-2-cyanopyrrolidine
-
Dissolve N-Boc-L-prolinamide (1.0 eq) in a suitable solvent such as pyridine or a mixture of triphenylphosphine and carbon tetrachloride.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the nitrile.
Step 3: Synthesis of N-Boc-pyrrolidine-2-carboxamidoxime
-
To a solution of N-Boc-2-cyanopyrrolidine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (2.0 eq).
-
Reflux the mixture for several hours until the nitrile is consumed (monitored by TLC).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the residue to obtain the amidoxime.
Step 4: Synthesis of 5-(N-Boc-pyrrolidin-2-yl)-1,2,4-oxadiazole
-
A one-pot procedure can be employed by reacting the amidoxime with a carboxylic acid in the presence of a coupling agent.[1] For the unsubstituted 1,2,4-oxadiazole, a formic acid equivalent is needed.
-
Alternatively, react the amidoxime with an orthoformate under acidic conditions or with a formylating agent followed by cyclization.
Step 5: Deprotection and Salt Formation
-
Dissolve the N-Boc protected oxadiazole in a minimal amount of DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
To form the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether and add a solution of HCl in ether.
-
Collect the precipitated solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Potential Biological Activities and Mechanisms of Action
While specific biological data for this compound is not extensively published, the broader class of pyrrolidine-oxadiazole derivatives has shown a wide array of pharmacological activities.
Antibacterial Activity
Derivatives of 1,2,4-oxadiazole fused with pyrrolidine have been reported to exhibit antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication.[7][8]
Caption: Potential antibacterial mechanism of action.
Antidiabetic Activity
Certain pyrrolidine sulfonamide derivatives containing a 1,2,4-oxadiazole moiety have demonstrated inhibitory activity against dipeptidyl peptidase-IV (DPP-IV).[7] DPP-IV is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes.
Antifungal and Herbicidal Potential
1,2,4-oxadiazole derivatives have been investigated as antifungal agents, with some showing efficacy against various plant pathogenic fungi.[9] The proposed mechanism for some of these compounds is the inhibition of succinate dehydrogenase (SDH).[9] Additionally, novel 1,2,4-oxadiazoles have been designed as inhibitors of light-dependent protochlorophyllide oxidoreductase (LPOR), a key enzyme in chlorophyll biosynthesis, indicating potential herbicidal applications.[10]
In Vitro Assay Protocol: DPP-IV Inhibition
To assess the potential antidiabetic activity of this compound, an in vitro DPP-IV inhibition assay can be performed.
Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of DPP-IV. The enzyme cleaves a substrate, Gly-Pro-p-nitroanilide, releasing p-nitroaniline, which can be quantified spectrophotometrically.
Materials:
-
Human recombinant DPP-IV enzyme
-
Gly-Pro-p-nitroanilide (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound)
-
Positive control (e.g., Vildagliptin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of various concentrations of the test compound to the sample wells.
-
Add 10 µL of the positive control to its designated wells.
-
Add 10 µL of solvent to the control wells.
-
Add 20 µL of the DPP-IV enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Incubate the plate at 37 °C for 60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100
-
The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions. A full Safety Data Sheet (SDS) should be consulted. General handling guidelines include:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Directions
This compound is a promising research chemical with a scaffold that suggests a wide range of potential biological activities. Its synthesis is achievable through established chemical routes, and its properties can be characterized using standard analytical techniques. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening for its biological activities, including antibacterial, antidiabetic, antifungal, and herbicidal properties. Elucidation of its precise mechanisms of action will be crucial for its potential development as a therapeutic agent or agrochemical.
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Expert Opinion on Therapeutic Patents. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2236-2253. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2236-2253. [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Pyrrolidinyl Oxadiazole Compounds
Abstract
The strategic amalgamation of privileged scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating novel chemical entities with enhanced therapeutic potential. This guide provides an in-depth technical exploration of a particularly promising hybrid: the pyrrolidinyl oxadiazole core. The pyrrolidine ring, a frequent motif in FDA-approved drugs and natural products, offers a three-dimensional architecture and key interaction points.[1] The oxadiazole heterocycle, particularly the 1,3,4- and 1,2,4-isomers, serves as a crucial bioisosteric replacement for metabolically labile amide and ester groups, often improving pharmacokinetic profiles while maintaining essential biological interactions.[2][3][4][5] This document details the causal logic behind the synthesis of these compounds, outlines robust experimental protocols for their creation and biological evaluation, and discusses their therapeutic promise across various domains, including infectious diseases and neurodegenerative disorders.
The Strategic Rationale: Why Pyrrolidinyl Oxadiazoles?
The convergence of the pyrrolidine and oxadiazole moieties is not arbitrary but a deliberate design choice rooted in established medicinal chemistry principles.
-
The Pyrrolidine Scaffold: This five-membered non-aromatic nitrogen heterocycle is a preferred building block in drug design.[1] Its conformational flexibility and the presence of a nitrogen atom allow for the introduction of diverse substituents, enabling fine-tuning of a compound's physicochemical properties and its interactions with biological targets. Many successful drugs, such as the ACE inhibitor Captopril and the antibiotic Lincomycin, feature this core structure.[1]
-
The Oxadiazole Ring as a Bioisostere: Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[6][7] The 1,3,4- and 1,2,4-isomers are the most prevalent in drug discovery due to their high metabolic stability compared to other isomers. They are frequently employed as non-classical bioisosteres for amide and ester functionalities.[3][5][8][9] This substitution is advantageous because:
-
Metabolic Stability: The oxadiazole ring is resistant to hydrolysis by proteases and esterases, which can improve a drug's half-life.[3][4]
-
Pharmacokinetic Modulation: As a polar, aromatic system, it can modulate lipophilicity, solubility, and membrane permeability.[2][3]
-
Receptor Interaction: It can mimic the hydrogen bond accepting capabilities of a carbonyl group, preserving critical interactions within a receptor's active site.[4][10]
-
The molecular hybridization of these two scaffolds creates a unique chemical space, offering the potential for novel compounds that are both potent and possess favorable drug-like properties.
Synthetic Pathways: A Guide to Core Construction
The synthesis of pyrrolidinyl oxadiazoles primarily focuses on the construction of the 1,3,4- and 1,2,4-oxadiazole rings, starting from a pyrrolidine-containing precursor. The choice of pathway depends on the desired isomer and the available starting materials.
Synthesis of 2-(Pyrrolidinyl)-1,3,4-Oxadiazole Derivatives
The most common and versatile route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine intermediates. This process begins with a pyrrolidine-containing carboxylic acid, which is converted to its corresponding acyl hydrazide.
Causality in Method Selection:
-
Classic Dehydration: Traditional methods employ harsh dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6] While effective, these reagents have limited functional group tolerance and can lead to side reactions, necessitating milder alternatives for complex molecules.
-
Modern One-Pot Approaches: To improve efficiency and substrate scope, one-pot syntheses have been developed. Using a coupling agent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) allows for the cyclodesulfurization of thiosemicarbazide intermediates under mild conditions.[11] Another efficient method involves the direct reaction of hydrazides with carboxylic acids using trichloroisocyanuric acid (TCCA) as a mild oxidizing and cyclodehydrating agent, avoiding the need for harsh acid catalysts.[12]
Below is a diagram illustrating a common workflow for synthesizing the 1,3,4-oxadiazole core.
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Detailed Protocol: Synthesis of a 2-(Pyrrolidin-1-yl)-5-aryl-1,3,4-oxadiazole
This protocol is a representative example based on common literature procedures.[6]
Part A: Synthesis of Pyrrolidine-1-carbohydrazide
-
Esterification: To a solution of pyrrolidine-1-carboxylic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester.
-
Hydrazinolysis: Dissolve the crude ester (1.0 eq) in ethanol (10 mL/g). Add hydrazine hydrate (3.0 eq) and reflux the mixture for 8-12 hours.
-
Isolation: Cool the reaction mixture and concentrate under vacuum. The resulting solid can be purified by recrystallization from ethanol to yield the pure acyl hydrazide.
Part B: Synthesis of the 1,3,4-Oxadiazole
-
Acylation: Dissolve the pyrrolidine-1-carbohydrazide (1.0 eq) and a substituted aromatic carboxylic acid (1.0 eq) in a suitable solvent like DMF.
-
Cyclodehydration: Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C. Stir the reaction at room temperature for 1 hour, then heat to 80-100 °C for 4-8 hours.
-
Quenching & Extraction: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final pyrrolidinyl oxadiazole compound.
Trustworthiness Note: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion. The final product's identity and purity must be confirmed through rigorous characterization techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]
Biological Applications and Structure-Activity Relationships (SAR)
Pyrrolidinyl oxadiazole derivatives have demonstrated significant potential across several therapeutic areas. The following sections highlight key findings and the underlying SAR.
Antimicrobial Activity: Targeting Bacterial Topoisomerases
A significant area of investigation for these compounds is their activity as antibacterial agents, particularly as inhibitors of DNA gyrase and topoisomerase IV.[13] These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics.
Mechanism & SAR Insights:
-
Molecular hybridization of the pyrrolidine and 1,2,4-oxadiazole moieties has yielded potent dual inhibitors of E. coli DNA gyrase and topoisomerase IV.[13]
-
SAR studies have shown that the nature of the substituents on both the pyrrolidine and the oxadiazole ring is critical for activity. For instance, in a series of 1,2,4-oxadiazole/pyrrolidine hybrids, a compound bearing a p-chlorophenyl group and a 5-hydroxymethyl-furan moiety was found to be more potent against E. coli gyrase than the reference drug novobiocin.
-
The pyrrolidine moiety itself is known to enhance the antibiotic activity of various classes of compounds.
Data Presentation: DNA Gyrase Inhibition
| Compound ID | R¹ Substituent (on Pyrrolidine) | R² Substituent (on Oxadiazole) | E. coli DNA Gyrase IC₅₀ (nM) | S. aureus MIC (ng/mL) | E. coli MIC (ng/mL) |
| 16 | p-chlorophenyl | 5-hydroxymethyl furan | 120 | 24 | 62 |
| 9 | p-chlorophenyl | phenyl | 270 | >1000 | >1000 |
| 15 | p-chlorophenyl | p-tolyl | 220 | 250 | 500 |
| Novobiocin | (Reference) | (Reference) | 170 | - | - |
| Ciprofloxacin | (Reference) | (Reference) | - | 30 | 60 |
Data sourced from Youssif et al., Arabian Journal of Chemistry.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of synthesized compounds against bacterial DNA gyrase.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl₂
-
2 mM DTT
-
1.8 mM Spermidine
-
1 mM ATP
-
6.5% (w/v) Glycerol
-
0.1 mg/mL Albumin
-
-
Compound Addition: Add the test compound (dissolved in DMSO) to the desired final concentration (typically from a 100x stock). Include a DMSO-only vehicle control and a known inhibitor (e.g., novobiocin) as a positive control.
-
Enzyme and DNA Addition: Add 0.2 µg of relaxed pBR322 plasmid DNA and 1 unit of E. coli DNA gyrase enzyme.
-
Incubation: Incubate the reaction mixture at 37 °C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 4 µL of 6x stop buffer (containing 0.5% SDS, 0.025% bromophenol blue, and 30% glycerol).
-
Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel in TBE buffer at 80V for 2-3 hours.
-
Visualization & Analysis: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe). Visualize the DNA bands under UV light. The supercoiled DNA (product) runs faster than the relaxed DNA (substrate). Quantify the band intensity to determine the percent inhibition and calculate the IC₅₀ value.
Self-Validating System: The inclusion of positive (novobiocin) and negative (DMSO) controls is critical. The positive control validates that the assay is sensitive to inhibition, while the negative control ensures that the solvent has no effect on enzyme activity.
Neurodegenerative Diseases: Multi-Target-Directed Ligands
The multifactorial nature of diseases like Alzheimer's (AD) makes multi-target-directed ligands (MTDLs) an attractive therapeutic strategy.[14] Pyrrolidinyl oxadiazole compounds have been designed as MTDLs, simultaneously inhibiting key enzymes implicated in AD pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO).[15][16]
Mechanism & SAR Insights:
-
Cholinesterase Inhibition: Inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine in the brain, a primary strategy for symptomatic AD treatment.[17] Certain 1,2,4-oxadiazole derivatives have shown potent AChE inhibition, with IC₅₀ values in the nanomolar range, surpassing the potency of the approved drug donepezil.[15][16]
-
MAO Inhibition: MAO-B inhibition can provide neuroprotective effects. Studies have identified 1,2,4-oxadiazole derivatives that are more potent MAO-B inhibitors than the reference drug biperiden.[15]
-
Structural Features: The ability of these compounds to interact with the active sites of multiple enzymes is often attributed to the specific arrangement of aromatic rings and hydrogen bond donors/acceptors around the central pyrrolidinyl oxadiazole core.
Below is a diagram illustrating the multi-target approach for Alzheimer's disease.
Caption: Multi-target inhibition strategy for Alzheimer's disease by a single compound.
Conclusion and Future Directions
The pyrrolidinyl oxadiazole scaffold represents a highly successful application of the molecular hybridization principle in drug discovery. The synthetic routes to these compounds are well-established and adaptable, allowing for the creation of diverse chemical libraries. The demonstrated biological activities, particularly as potent antimicrobial agents and multi-target inhibitors for neurodegenerative diseases, underscore their therapeutic potential.
Future research should focus on:
-
Stereoselective Synthesis: Developing synthetic methods to control the stereochemistry of substituents on the pyrrolidine ring, which is crucial for optimizing interactions with chiral biological targets.[1]
-
Exploring New Targets: Expanding the biological evaluation of these compounds against other relevant targets, such as kinases, proteases, or viral enzymes.
-
Pharmacokinetic Optimization: Conducting in-depth ADME (Absorption, Distribution, Metabolism, Excretion) studies to further refine the scaffold and identify candidates with optimal drug-like properties for clinical development.
This guide serves as a foundational resource for researchers embarking on the exploration of this promising class of compounds, providing both the strategic "why" and the practical "how" for their discovery and synthesis.
References
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Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8, 3187-3191. [Link]
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Youssif, B. G. M., et al. (2021). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry, 14(12), 103457. [Link]
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Asif, M. (2022). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity, 19(9), e202200549. [Link]
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Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(35), 7645-7649. [Link]
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Gomha, S. M., et al. (2017). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Bioorganic & Medicinal Chemistry, 25(22), 5878-5893. [Link]
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Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2015, 961783. [Link]
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Patel, R., et al. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 57(23), 9819-9843. [Link]
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Hallikeri, C. S., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF NEW PYRROLYL OXADIAZOLE AS ANTIMICROBIAL AGENTS. Indo American Journal of Pharmaceutical Research, 6(7), 6066-6073. [Link]
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Venkatraman, S., et al. (2006). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(23), 6058-6062. [Link]
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Zhang, H., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies. Journal of Medicinal Chemistry, 64(17), 13088-13105. [Link]
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Cambridge MedChem Consulting. (n.d.). Ester and Amide Bioisosteres. [Link]
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Aboraia, A. S., et al. (2006). Bioisosterism: 1,2,4-Oxadiazole Rings. Current Organic Chemistry, 10(9), 997-1019. [Link]
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Youssif, B. G. M., et al. (2022). New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. Archiv der Pharmazie, 355(7), e2100516. [Link]
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Moody, C. J., et al. (2020). General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. ChemRxiv. [Link]
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ResearchGate. (n.d.). Synthesis and structure-activity relationship study of pyrrolidine-oxadiazoles as anthelmintics against Haemonchus contortus. [Link]
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Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829. [Link]
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Mobashery, S., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases, 5(10), 1739-1748. [Link]
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Mickevicius, V., et al. (2021). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 26(16), 4983. [Link]
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Hassan, M., et al. (2023). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 41(16), 8089-8107. [Link]
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Mobashery, S., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry, 58(3), 1380-1389. [Link]
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Kumar, R., et al. (2015). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3196-3208. [Link]
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Khan, I., et al. (2020). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Iranian Journal of Basic Medical Sciences, 23(10), 1339-1348. [Link]
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Gecibesler, I. H., et al. (2021). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 859-870. [Link]
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Spink, E., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters, 10(11), 1513-1518. [Link]
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Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S38. [Link]
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Wang, X., et al. (2020). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society, 31(8), 1667-1676. [Link]
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Asif, M. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity, 19(9), e202200549. [Link]
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Saczewski, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(21), 6653. [Link]
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Spink, E., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters, 10(11), 1513-1518. [Link]
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Kumar, R., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie, 355(10), e2200216. [Link]
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Das, S., & Das, S. (2023). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels, 71(12C), 184-192. [Link]
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El-Sayed, N. F., et al. (2022). Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents. ACS Chemical Neuroscience, 13(8), 1218-1231. [Link]
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Hassan, M., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(11), 1369-1384. [Link]
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Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 66(19), 13359-13376. [Link]
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Methodological & Application
Application Notes and Protocols for 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride in Cell Culture
A Guided Framework for Investigating a Novel Research Compound
Introduction: The 1,2,4-Oxadiazole Scaffold and the Challenge of the Unknown
The 1,2,4-oxadiazole ring system is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. These activities range from modulation of nicotinic acetylcholine receptors (nAChRs) to anticancer and anti-inflammatory effects. The specific compound, 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, is commercially available, indicating its potential use in research. However, a comprehensive review of the scientific literature and patent databases does not currently reveal a specifically defined biological target or a well-established application for this particular molecule in cell culture.
This lack of specific data presents a unique challenge for the researcher. It necessitates a systematic and exploratory approach to determine the compound's bioactivity. This document, therefore, is structured not as a definitive protocol for a known interaction, but as a detailed, logical framework for the initial characterization of this compound in a cell culture setting. The following sections will provide guiding principles and experimental workflows to help elucidate its mechanism of action and potential therapeutic applications.
Physicochemical Properties and Stock Solution Preparation
A foundational aspect of in vitro pharmacology is the accurate preparation and handling of the test compound. The hydrochloride salt form of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole suggests good solubility in aqueous solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClN₃O | PubChem |
| Molecular Weight | 175.62 g/mol | PubChem |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in water and DMSO | General chemical principles |
| Storage | Store at -20°C, desiccated, and protected from light | Supplier recommendations |
Protocol 1: Preparation of a Concentrated Stock Solution
The causality behind preparing a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) lies in its ability to dissolve a wide range of organic molecules and its miscibility with cell culture media. This allows for the addition of small volumes of the stock to the media, minimizing the final solvent concentration and its potential off-target effects on the cells.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg or 5 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock solution (e.g., 10 mM or 50 mM). The volume can be calculated using the following formula:
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C, protected from light.
Trustworthiness Check: Before use in experiments, it is advisable to confirm the concentration of the stock solution via an analytical method such as UV-Vis spectroscopy if an extinction coefficient is known or can be determined.
Experimental Workflow for Target Identification and Characterization
Given the undefined nature of the compound's biological activity, a tiered screening approach is recommended. This workflow is designed to first assess general cytotoxicity and then to narrow down potential mechanisms of action.
Caption: General workflow for characterizing an unknown compound in cell culture.
Protocol 2: Determining Cytotoxicity using an MTS Assay
The initial step in characterizing a new compound is to determine its effect on cell viability. This helps to establish a non-toxic concentration range for subsequent mechanistic studies and provides preliminary evidence of potential anticancer activity if significant cytotoxicity is observed.
Materials:
-
Selected cell line(s) (e.g., a neuronal cell line like SH-SY5Y if investigating nAChR activity, or a cancer cell line like HeLa or A549 for anticancer screening)
-
Complete cell culture medium
-
96-well clear-bottom, black-walled tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (DMSO only) and untreated control wells. Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Trustworthiness Check: It is important to perform this assay with multiple biological replicates and to use a positive control (a compound with known cytotoxicity to the chosen cell line) to validate the assay's performance.
Hypothesis-Driven Mechanistic Assays
Based on the structural similarity of the 1,2,4-oxadiazole scaffold to known bioactive molecules, the following protocols outline initial experiments to test specific hypotheses.
Protocol 3a: Investigating nAChR Modulation - Radioligand Binding Assay
This assay will determine if this compound can displace a known radiolabeled ligand from nAChRs, suggesting a direct binding interaction.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y for α7, or cells recombinantly expressing specific subunits)
-
Membrane preparation from the expressing cells
-
Radiolabeled nAChR ligand (e.g., [³H]-epibatidine for α4β2, or [¹²⁵I]-α-bungarotoxin for α7)
-
Non-labeled nAChR agonist/antagonist for determining non-specific binding (e.g., nicotine or mecamylamine)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibition constant).
Protocol 3b: Investigating nAChR Modulation - Calcium Influx Assay
This functional assay measures changes in intracellular calcium levels upon compound application, which is a downstream effect of nAChR activation.
Materials:
-
Cell line expressing the nAChR subtype of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader with an injection port
Procedure:
-
Cell Plating: Seed cells in a 96-well clear-bottom, black-walled plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Baseline Reading: Measure the baseline fluorescence of the cells.
-
Compound Addition: Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time.
-
Positive Control: Include wells with a known nAChR agonist (e.g., acetylcholine or nicotine) to confirm cell responsiveness.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the EC₅₀ (half-maximal effective concentration) for agonistic activity or the IC₅₀ for antagonistic activity (by co-application with a known agonist).
Protocol 4: Assessing Anticancer Activity - Apoptosis and Cell Cycle Analysis
If the cytotoxicity screen (Protocol 2) indicates significant cell death, these assays can determine the underlying mechanism.
Materials:
-
Cancer cell line showing sensitivity to the compound
-
Flow cytometer
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Cell cycle analysis kit (e.g., Propidium Iodide and RNase A)
Procedure (Apoptosis):
-
Treatment: Treat cells with this compound at concentrations around its IC₅₀ for a defined period.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Procedure (Cell Cycle):
-
Treatment: Treat cells as described for the apoptosis assay.
-
Fixation and Staining: Harvest the cells, fix them in ethanol, and then stain the DNA with Propidium Iodide after treating with RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Data Analysis: Compare the apoptosis and cell cycle profiles of treated cells to vehicle-treated controls to identify the mechanism of cell death.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive starting point for the in vitro characterization of this compound. The key to successfully elucidating its function lies in a systematic and hypothesis-driven experimental approach. The initial cytotoxicity screening is paramount for determining relevant concentration ranges for further studies. Based on these initial findings and the chemical structure of the compound, researchers can then pursue more specific assays, such as those targeting nicotinic acetylcholine receptors or investigating anticancer mechanisms. The data generated from these experiments will be crucial in defining the pharmacological profile of this novel compound and its potential for further development.
References
Due to the lack of specific literature on this compound, this section will be populated as experimental data is generated and relevant comparative literature is identified.
Application Notes & Protocols for 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride in Drug Discovery
Abstract
This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride as a versatile precursor molecule. We delve into the foundational principles that make this scaffold a compelling starting point for generating diverse chemical libraries. Detailed, field-tested protocols for derivatization via N-acylation and subsequent biological screening are provided, emphasizing the rationale behind key experimental steps. Our goal is to equip scientists with the practical knowledge and conceptual framework necessary to leverage this precursor for the discovery of novel therapeutic agents.
Introduction: The Strategic Value of a Bifunctional Scaffold
In modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. This compound represents a powerful starting point, merging two privileged heterocyclic structures: a pyrrolidine ring and a 1,2,4-oxadiazole ring. This combination offers a unique synergy for crafting novel drug candidates.
-
The Pyrrolidine Moiety: As a saturated, five-membered nitrogen heterocycle, the pyrrolidine ring imparts valuable three-dimensional character to molecules, a feature increasingly sought after to enhance binding specificity and improve physicochemical properties.[1][2][3] The sp³-hybridized carbons allow for the exploration of complex pharmacophore space, while the inherent chirality at the C2 position offers opportunities for stereoselective interactions with biological targets.[1][4] Crucially, the secondary amine of the pyrrolidine ring serves as a robust chemical handle for straightforward derivatization, enabling the rapid generation of compound libraries.[5]
-
The 1,2,4-Oxadiazole Moiety: This five-membered aromatic heterocycle is a well-established and highly valued component in drug design.[6][7] It frequently serves as a bioisostere for ester and amide groups, offering increased resistance to hydrolytic degradation and thereby improving metabolic stability.[8][9] The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with protein targets.[6] Derivatives of 1,2,4-oxadiazole have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[10][11][12][13]
The hydrochloride salt form of the title compound ensures improved solubility and stability, making it an ideal starting material for synthetic manipulations. By functionalizing the pyrrolidine nitrogen, researchers can systematically explore structure-activity relationships (SAR) while retaining the favorable pharmacokinetic and pharmacodynamic properties conferred by the oxadiazole core.
Physicochemical & Structural Data
A thorough understanding of the precursor's fundamental properties is essential for experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O · HCl | PubChem |
| Molecular Weight | 175.62 g/mol | PubChem |
| Canonical SMILES | C1CC(NC1)C2=NC=NO2 | PubChem[14] |
| InChIKey | ANLVMPLXUXEQBJ-UHFFFAOYSA-N | PubChem[14] |
| Predicted XlogP | 0.1 | PubChem[14] |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in water, methanol, DMSO | --- |
Strategic Workflow for Precursor Derivatization
The primary application of this compound is as a building block for creating a library of diverse molecules. A typical workflow involves a parallel synthesis approach followed by high-throughput screening to identify initial hits.
Caption: Drug discovery workflow using the precursor.
Application Protocol 1: Synthesis of N-Acylated Derivatives
This protocol details a general and robust method for the N-acylation of the precursor's pyrrolidine ring. N-acylation is a fundamental transformation that introduces a vast range of functional groups, allowing for systematic exploration of the chemical space around the core scaffold.
Principle of the Reaction
The reaction proceeds via nucleophilic acyl substitution. The hydrochloride salt is first neutralized with a non-nucleophilic organic base (e.g., triethylamine) to liberate the free secondary amine. This amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride (or activated carboxylic acid). The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the stable amide product. The use of an excess of base ensures the reaction goes to completion by scavenging the HCl generated.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Acyl chloride of choice (R-COCl) (1.05 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the precursor). Stir the suspension at room temperature.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermicity of the subsequent addition of the base and acyl chloride.
-
Basification: Add triethylamine (2.2 eq.) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C. The suspension should become a clear solution as the free base is formed. Expert Tip: Using slightly more than 2 equivalents of base is crucial; one equivalent neutralizes the starting hydrochloride salt, and the second neutralizes the HCl generated during the acylation.[15]
-
Acylation: In a separate vial, dissolve the desired acyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC until the starting material is consumed. A typical mobile phase is ethyl acetate/hexanes.
-
Work-up: a. Quench the reaction by slowly adding saturated NaHCO₃ solution. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes unreacted acyl chloride, the triethylammonium salt byproduct, and residual aqueous base.[15] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated derivative.
Characterization of Products
The identity and purity of the synthesized derivatives must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the covalent structure. Expect to see the disappearance of the N-H proton from the pyrrolidine ring and the appearance of new signals corresponding to the acyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[16]
-
Infrared (IR) Spectroscopy: To observe the appearance of a strong amide carbonyl (C=O) stretch, typically around 1630-1680 cm⁻¹.[17]
Application Protocol 2: In Vitro Anticancer Screening (MTT Assay)
Given that 1,2,4-oxadiazole derivatives are frequently investigated as anticancer agents, a cell proliferation assay is a logical first step in biological evaluation.[8][11][18][19] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the colored solution is quantified by spectrophotometry. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Detailed Step-by-Step Protocol
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8][18]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized N-acylated derivatives, dissolved in DMSO to create stock solutions (e.g., 10 mM)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. d. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of your test compounds and a positive control (e.g., Doxorubicin) in culture medium from the DMSO stock solutions. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. b. Include "cells only" (vehicle control, with 0.5% DMSO) and "medium only" (blank) wells. c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of your compounds. d. Incubate the plate for 48-72 hours.
-
MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for another 3-4 hours at 37 °C. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals. c. Gently pipette up and down or place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
-
Determine IC₅₀ Value:
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%. A lower IC₅₀ value indicates higher potency.
-
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in N-acylation | 1. Insufficient base to neutralize both the HCl salt and the reaction byproduct. 2. Moisture contamination hydrolyzing the acyl chloride. 3. Poor reactivity of the acyl chloride. | 1. Ensure at least 2.2 equivalents of base (TEA or DIPEA) are used.[15] 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. 3. If using a carboxylic acid instead of an acyl chloride, add a coupling agent like EDC/HOBt or HATU. |
| Multiple spots on TLC after reaction | 1. Incomplete reaction. 2. Formation of side products. 3. Hydrolysis of the acyl chloride to the corresponding carboxylic acid. | 1. Increase reaction time or gently heat the reaction (e.g., to 40 °C). 2. Ensure slow, dropwise addition of the acyl chloride at 0 °C to control the reaction. 3. The aqueous work-up with NaHCO₃ should remove the acidic byproduct. Ensure washing is thorough.[15] |
| High variability in MTT assay results | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Incomplete dissolution of formazan crystals. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. 3. After adding DMSO, ensure crystals are fully dissolved by shaking or gentle pipetting before reading the plate. |
Conclusion
This compound is a high-potential precursor for drug discovery. Its structure provides a unique combination of 3D complexity and a modifiable chemical handle on the pyrrolidine ring, anchored to a metabolically robust and pharmacologically active 1,2,4-oxadiazole core. The protocols outlined herein provide a solid foundation for the synthesis and preliminary biological evaluation of novel derivatives, enabling the efficient exploration of this promising chemical space for the identification of next-generation therapeutic agents.
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
- Sharma, P., & Kumar, A. (Year not provided). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- Holscher, D., et al. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2574.
- BenchChem. (2025). N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride. BenchChem Technical Support Center.
- Saeed, A., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed.
- Khan, I., et al. (2021).
- Shaik, A. B., et al. (2022).
- Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.
- Holscher, D., et al. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing.
- Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- ResearchGate. (Year not provided). Bioisosterism: 1,2,4‐Oxadiazole Rings.
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- Głowacka, I. E., et al. (2020).
- Savelyeva, T. V., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Rajwant, K., et al. (2018). PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW.
- BenchChem. (2025).
- BenchChem. (2025).
- Savelyeva, T. V., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
- JOCPR. (Year not provided). Synthesis and Characterization of some biologically active 2, 5-Substituted Oxadiazoles. JOCPR.
- CDN. (Year not provided).
- Bespalov, G. E., et al. (2025). Polycyclic systems containing 1,2,4-oxadiazole ring 2. 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones: Synthesis and prediction of biological activity.
- Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)
- Głowacka, I. E., et al. (2020).
- Khan, M. S., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904.
- PubMed. (2013). Discovery of N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (TASP0415914)
- PubChemLite. (n.d.). This compound. PubChemLite.
- Wozniak, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
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- Journal of Chemical and Pharmaceutical Research. (Year not provided). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of Chemical and Pharmaceutical Research.
- Carbone, A., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC - PubMed Central.
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The Evolving Role of 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride in Medicinal Chemistry: A Guide for Researchers
Introduction: The landscape of medicinal chemistry is in a perpetual state of innovation, with heterocyclic compounds forming the bedrock of numerous therapeutic breakthroughs. Among these, the 1,2,4-oxadiazole scaffold has garnered significant attention due to its metabolic stability and ability to serve as a bioisostere for ester and amide functionalities. This guide focuses on a particularly promising derivative, 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, a compound of increasing interest for its potent modulation of nicotinic acetylcholine receptors (nAChRs). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols to facilitate the exploration of this compound's therapeutic potential.
The Scientific Rationale: Targeting Nicotinic Acetylcholine Receptors
The 5-(pyrrolidin-2-yl) moiety is a well-established pharmacophore that mimics the endogenous neurotransmitter acetylcholine, conferring affinity for nAChRs. These ligand-gated ion channels are implicated in a wide array of physiological processes, and their dysfunction is linked to various neurological disorders, pain, and inflammation. The 1,2,4-oxadiazole ring, on the other hand, provides a rigid and metabolically stable core, enhancing the drug-like properties of the molecule. The hydrochloride salt form of the compound is typically utilized to improve solubility and facilitate administration in biological assays.
Derivatives of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole have been primarily investigated as modulators of nAChRs, demonstrating potential therapeutic applications in conditions characterized by cholinergic dysfunction.[1] The modulation of these receptors can lead to a range of downstream effects, including the attenuation of inflammatory responses and the modulation of pain signaling pathways.
Key Therapeutic Application: Analgesia and Neuroinflammation
The primary application of this compound and its analogs in medicinal chemistry is in the development of novel analgesics. By targeting nAChRs, particularly the α4β2 and α7 subtypes, these compounds can influence the release of neurotransmitters involved in pain perception and modulate neuroinflammatory processes.
Mechanism of Action in Pain and Inflammation
Activation of α7 nAChRs on immune cells, such as macrophages and microglia, can suppress the production and release of pro-inflammatory cytokines. This "cholinergic anti-inflammatory pathway" presents a compelling target for the treatment of inflammatory pain. Furthermore, modulation of α4β2 nAChRs in the central and peripheral nervous systems can influence the transmission of nociceptive signals.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the investigation of this compound. Researchers should adapt and optimize these methods based on their specific experimental needs and available resources.
Synthesis of this compound
The synthesis of 3,5-substituted 1,2,4-oxadiazoles is typically achieved through the condensation of an amidoxime with an acylating agent. A general, adaptable procedure is outlined below.
Protocol 3.1.1: Synthesis of 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole
-
Amidoxime Formation: React a commercially available N-protected pyrrolidine-2-carbonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Oxadiazole Ring Formation: The resulting N-protected pyrrolidine-2-carboxamidoxime is then reacted with a suitable carboxylic acid or its activated derivative (e.g., acid chloride or ester) in the presence of a coupling agent (e.g., EDC/HOBt or CDI) and a base (e.g., DIPEA) in an anhydrous solvent such as DMF or DCM. The reaction mixture is stirred, often with heating, to facilitate the cyclodehydration to form the 1,2,4-oxadiazole ring.
-
Deprotection: The N-protecting group (e.g., Boc) on the pyrrolidine ring is removed under appropriate conditions (e.g., trifluoroacetic acid in DCM for a Boc group).
-
Salt Formation: The free base of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid in a non-protic solvent (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The resulting solid is then collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.
Caption: General synthetic workflow for this compound.
In Vitro Characterization
Protocol 3.2.1: Radioligand Binding Assay for nAChR Subtype Selectivity
This protocol allows for the determination of the binding affinity (Ki) of the test compound for different nAChR subtypes.
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired human nAChR subtypes (e.g., α4β2, α7, α3β4).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2 and α3β4, or [¹²⁵I]-α-bungarotoxin for α7) and a range of concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3.2.2: Functional Assay using Calcium Imaging
This assay measures the ability of the compound to activate or modulate nAChRs by detecting changes in intracellular calcium concentration.
-
Cell Culture: Plate cells stably expressing the nAChR subtype of interest onto black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. For agonists, a rapid increase in fluorescence will be observed. For positive allosteric modulators (PAMs), pre-incubation with the compound will potentiate the response to a sub-maximal concentration of a known agonist.
-
Data Analysis: Determine the EC50 (for agonists) or the potentiation (for PAMs) from the concentration-response curves.
Caption: In vitro characterization workflow for nAChR modulators.
In Vivo Evaluation of Analgesic Activity
Protocol 3.3.1: Hot Plate Test for Thermal Nociception
This is a classic and reliable method for assessing the central analgesic effects of a compound.
-
Animal Acclimation: Acclimate mice or rats to the testing room and handling for at least 30 minutes before the experiment.
-
Baseline Latency: Determine the baseline paw withdrawal latency for each animal by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. The latency is the time until the animal licks a hind paw or jumps.
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), re-measure the paw withdrawal latency on the hot plate.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Data Interpretation and Future Directions
The data generated from these protocols will provide a comprehensive profile of this compound's activity as a nAChR modulator. High binding affinity and functional potency, coupled with significant analgesic effects in vivo, would warrant further investigation, including more complex pain models (e.g., neuropathic or inflammatory pain models), pharmacokinetic studies, and toxicity assessments.
The versatility of the 1,2,4-oxadiazole scaffold allows for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The exploration of this chemical space, guided by the data obtained from the protocols outlined in this guide, holds significant promise for the development of novel therapeutics for a range of debilitating conditions.
References
- Google Patents. (n.d.). Pyridinyl oxadiazole compounds and their use as nicotinic acetylcholine receptor modulators.
Sources
experimental design for testing 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride efficacy
An Application and Protocol Guide for Evaluating the Preclinical Efficacy of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Abstract
This document provides a comprehensive experimental framework for characterizing the preclinical efficacy of this compound. Emerging evidence from patent literature suggests that this molecule may act as a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a target of significant interest for its pro-cognitive and anti-inflammatory properties. This guide offers a multi-tiered approach, beginning with in vitro target validation and culminating in in vivo efficacy studies in established animal models of cognitive impairment and inflammation. The protocols herein are designed to establish a robust data package for evaluating the compound's therapeutic potential.
Introduction: The Scientific Rationale
The compound this compound is a novel small molecule featuring a 1,2,4-oxadiazole core linked to a pyrrolidine moiety. This structural motif has been identified in compounds designed to target nicotinic acetylcholine receptors (nAChRs). Specifically, this scaffold is hypothesized to confer selectivity for the α7 subtype.
The α7 nAChR is a ligand-gated ion channel expressed in the central nervous system (CNS) and on peripheral immune cells. Its activation is linked to two key physiological pathways:
-
Pro-Cognitive Effects: In the brain, α7 nAChR activation modulates the release of key neurotransmitters like acetylcholine and glutamate, playing a crucial role in learning, memory, and attention. Agonists of this receptor are therefore investigated as potential treatments for cognitive deficits in Alzheimer's disease and schizophrenia.
-
The Cholinergic Anti-inflammatory Pathway: On immune cells such as macrophages, α7 nAChR activation can potently inhibit the release of pro-inflammatory cytokines, including TNF-α and IL-6. This makes it a compelling target for treating inflammatory conditions like sepsis and rheumatoid arthritis.
This guide outlines a logical, phased approach to rigorously test the hypothesis that this compound is a selective α7 nAChR agonist with therapeutic potential.
Experimental Workflow Overview
The evaluation is structured in a three-tiered progression. This staged approach ensures that resource-intensive in vivo studies are only undertaken after clear in vitro target engagement and a suitable pharmacokinetic profile have been established.
Figure 1: A tiered experimental workflow for compound validation.
Tier 1: In Vitro Target Validation & Profiling
The primary goal of this stage is to confirm that the compound directly interacts with and activates the α7 nAChR with high affinity and selectivity.
Protocol: Radioligand Binding Assay for Affinity (Ki)
Objective: To determine the binding affinity (Ki) of the test compound for the human α7 nAChR.
Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-Bungarotoxin) for binding to membranes prepared from cells expressing the α7 nAChR. The displacement of the radioligand is proportional to the affinity of the test compound.
Step-by-Step Protocol:
-
Membrane Preparation: Use a commercially available cell line stably expressing the human α7 nAChR (e.g., GH4C1 cells). Culture cells to confluency, harvest, and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the membranes and wash multiple times. Resuspend the final membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
A fixed concentration of radioligand (e.g., 1-5 nM [¹²⁵I]-α-Bungarotoxin).
-
Increasing concentrations of the test compound (5-(pyrrolidin-2-yl)-1,2,4-oxadiazole HCl), typically from 10⁻¹⁰ M to 10⁻⁵ M.
-
Control wells:
-
Total Binding: Radioligand only (no competitor).
-
Non-Specific Binding (NSB): Radioligand plus a high concentration of a known non-radioactive ligand (e.g., 1 µM nicotine).
-
-
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate at room temperature for 2-4 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold wash buffer.
-
Quantification: Dry the filter plate and add a scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Calcium Flux Assay for Functional Activity (EC₅₀)
Objective: To measure the potency (EC₅₀) and efficacy (Emax) of the compound as an agonist at the α7 nAChR.
Principle: The α7 nAChR is a cation channel. Its activation leads to an influx of Ca²⁺ into the cell. This change in intracellular Ca²⁺ can be measured using a calcium-sensitive fluorescent dye.
Step-by-Step Protocol:
-
Cell Plating: Plate cells expressing the α7 nAChR (e.g., SH-EP1-hα7 cells) into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye leakage). Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a dilution series of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole HCl in an assay buffer. Also, prepare a positive control (e.g., PNU-282987) and a vehicle control.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for several seconds.
-
The instrument then automatically adds the compound dilutions to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically 2-3 minutes) to capture the rapid increase in Ca²⁺ influx.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
Expected Data Summary (Tier 1)
| Parameter | Receptor Subtype | Assay Type | Expected Result |
| Binding Affinity (Ki) | Human α7 nAChR | Radioligand Binding | < 100 nM |
| Human α4β2 nAChR | Radioligand Binding | > 1000 nM (>10-fold selective) | |
| Human α3β4 nAChR | Radioligand Binding | > 1000 nM (>10-fold selective) | |
| Functional Potency (EC₅₀) | Human α7 nAChR | Calcium Flux | < 500 nM |
| Functional Efficacy (Emax) | Human α7 nAChR | Calcium Flux | > 80% (relative to positive control) |
| Cytotoxicity (CC₅₀) | HepG2 cells | MTT/CellTiter-Glo | > 10 µM |
Tier 2: In Vivo Pharmacokinetics
Objective: To understand how the compound is absorbed, distributed, metabolized, and excreted in a living organism. This is critical for selecting an appropriate dose and route of administration for efficacy studies.
Protocol: A standard single-dose pharmacokinetic study in male Sprague-Dawley rats.
-
Animal Groups:
-
Group 1 (n=3): Intravenous (IV) administration (e.g., 2 mg/kg) via tail vein. This defines the 100% bioavailability benchmark.
-
Group 2 (n=3): Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Sample Collection: Collect blood samples (via tail snip or cannula) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Brain Penetration (Optional but Recommended): At the final time point, euthanize the animals and collect brains.
-
Sample Analysis: Separate plasma from the blood samples. Homogenize brain tissue. Analyze the concentration of the compound in plasma and brain homogenate using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), Area Under the Curve (AUC), oral bioavailability (%F), and brain-to-plasma ratio.
Tier 3: In Vivo Efficacy Evaluation
After confirming target engagement and establishing a viable PK profile (e.g., reasonable oral bioavailability and CNS penetration), the compound's therapeutic efficacy can be tested.
Protocol: Pro-Cognitive Efficacy in the Novel Object Recognition (NOR) Task
Objective: To assess the compound's ability to reverse a chemically-induced memory deficit in mice.
Principle: The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. An animal with a memory deficit will not be able to distinguish between the familiar and the novel object. Scopolamine, a muscarinic antagonist, is used to induce a temporary and reversible amnesia.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and the open-field arena (e.g., a 40x40 cm box) for several days.
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes.
-
Training/Familiarization (Day 2):
-
Administer the vehicle, positive control (e.g., Donepezil), or 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole HCl at various doses (e.g., 1, 3, 10 mg/kg, PO) 60 minutes prior to the training session.
-
Administer scopolamine (e.g., 1 mg/kg, IP) 30 minutes prior to the training session to all groups except the naive control group.
-
Place two identical objects (A1 and A2) in the arena and allow the mouse to explore for 10 minutes. Record the time spent exploring each object.
-
-
Testing (Day 3 - 24h Retention Interval):
-
Re-dose the animals with their respective compounds as on Day 2.
-
Place one familiar object (A) and one novel object (B) in the arena.
-
Allow the mouse to explore for 5 minutes, recording the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) = (Time exploring Novel - Time exploring Familiar) / (Total exploration time).
-
A DI significantly above zero indicates successful memory. A DI near zero indicates a memory deficit.
-
Use ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the treatment groups to the scopolamine-vehicle group.
-
Protocol: Anti-inflammatory Efficacy in LPS-Induced Endotoxemia Model
Objective: To assess the compound's ability to suppress a systemic inflammatory response.
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, induces a powerful inflammatory response characterized by the release of cytokines like TNF-α. The cholinergic anti-inflammatory pathway, mediated by α7 nAChR, can inhibit this response.
Figure 2: The Cholinergic Anti-inflammatory Pathway.
Step-by-Step Protocol:
-
Animal Groups: Use male C57BL/6 mice.
-
Group 1: Vehicle control (no LPS, no compound).
-
Group 2: LPS control (LPS + vehicle).
-
Group 3: Positive control (LPS + Dexamethasone).
-
Group 4-6: Test groups (LPS + compound at 1, 3, 10 mg/kg, PO).
-
-
Dosing: Administer the vehicle or compound 60 minutes prior to the LPS challenge.
-
LPS Challenge: Administer a sterile solution of LPS (e.g., 5 mg/kg) via intraperitoneal (IP) injection.
-
Sample Collection: At 90 minutes post-LPS injection (the typical peak for TNF-α), collect blood via cardiac puncture into EDTA tubes.
-
Cytokine Analysis: Centrifuge the blood to separate plasma. Measure the concentration of TNF-α and IL-6 in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels between groups using ANOVA followed by a post-hoc test. A significant reduction in TNF-α and IL-6 levels in the compound-treated groups compared to the LPS control group indicates anti-inflammatory efficacy.
Conclusion and Future Directions
This guide provides a robust, hypothesis-driven framework for evaluating the preclinical efficacy of this compound as a selective α7 nAChR agonist. Positive results from this series of experiments—demonstrating potent and selective in vitro activity, a viable in vivo pharmacokinetic profile, and significant efficacy in both cognitive and inflammatory models—would provide a strong foundation for advancing the compound into further IND-enabling studies.
References
- Source: Google Patents (WO2004094423A1)
-
Title: α7 Nicotinic Acetylcholine Receptor as a Cognitive Enhancer in Schizophrenia and Alzheimer's Disease Source: Annual Review of Pharmacology and Toxicology URL: [Link]
-
Title: The cholinergic anti-inflammatory pathway: a missing link in neuroendocrine-immune interactions Source: Nature Reviews Immunology URL: [Link]
-
Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology URL: [Link]
-
Title: The novel object recognition memory: a review of its validity in mice Source: Behavioural Brain Research URL: [Link]
Application Notes and Protocols: Development of a Functional Assay for 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride Activity at the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the development and implementation of a robust in vitro assay to characterize the pharmacological activity of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride. The protocols outlined herein are based on the hypothesis that this compound may act as a modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a key target in drug discovery for cognitive and inflammatory disorders.[1][2] We present a primary, high-throughput calcium flux-based assay and a secondary, lower-throughput electrophysiology-based assay to provide a comprehensive characterization of the compound's potential agonist, antagonist, or allosteric modulator activity.
Introduction: The Rationale for Assay Development
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, present in a variety of compounds with diverse biological activities.[3][4][5] The specific compound, this compound, shares structural similarities with known modulators of nicotinic acetylcholine receptors (nAChRs). The α7 subtype of nAChRs is a ligand-gated ion channel that, upon activation, exhibits high permeability to calcium ions.[6][7] This receptor is implicated in a range of physiological processes, and its dysfunction is linked to various neurological and inflammatory diseases.[2][8]
The development of a robust and reliable assay is a cornerstone of the drug discovery process, enabling the accurate assessment of a compound's efficacy and mechanism of action.[9][10][11][12] This guide provides a step-by-step approach to developing and validating assays to determine the activity of this compound at the α7 nAChR.
Pre-Assay Considerations
Reagent Sourcing and Preparation
-
Test Compound: this compound should be of the highest purity available. A stock solution (e.g., 10 mM in DMSO) should be prepared and stored at -20°C. Serial dilutions should be prepared in the appropriate assay buffer on the day of the experiment.
-
Cell Line: A stable cell line expressing the human α7 nAChR is required. CHO-K1 or HEK293 cells are suitable hosts.
-
Control Compounds:
-
Agonist: Acetylcholine (ACh) or a specific α7 agonist like PNU-282987.
-
Antagonist: A specific α7 antagonist such as methyllycaconitine (MLA).
-
Positive Allosteric Modulator (PAM): PNU-120596 is a well-characterized Type II PAM for α7 nAChR.[13]
-
-
Buffers and Media: All buffers and cell culture media should be prepared with high-purity water and sterile-filtered.
Cell Culture
Cells stably expressing the α7 nAChR should be cultured according to the supplier's recommendations. Standard sterile cell culture techniques must be followed.
Primary Assay: High-Throughput Calcium Flux Assay (FLIPR)
This assay measures changes in intracellular calcium concentration upon receptor activation, providing a rapid and sensitive method for screening compounds.
Principle
The activation of α7 nAChR leads to an influx of calcium ions into the cell. A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is pre-loaded into the cells. Upon binding to calcium, the dye's fluorescence intensity increases, which can be measured in real-time using a Fluorescence Imaging Plate Reader (FLIPR).
Experimental Workflow
Caption: Workflow for the high-throughput calcium flux assay.
Detailed Protocol
-
Cell Seeding: Seed the α7 nAChR-expressing cells into black-walled, clear-bottom 96- or 384-well plates at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Place the plate in the FLIPR instrument.
-
Add the test compound or controls to the wells.
-
-
Agonist Addition:
-
After a short incubation with the test compound (for antagonist mode), add a known concentration of an α7 agonist (e.g., EC80 of ACh).
-
For agonist mode, add buffer instead of an agonist.
-
-
Fluorescence Measurement: The FLIPR instrument will measure the fluorescence intensity before and after the addition of the agonist.
-
Data Analysis:
-
The change in fluorescence is proportional to the intracellular calcium concentration.
-
For agonist activity, plot the response against the concentration of the test compound to determine the EC50.
-
For antagonist activity, plot the inhibition of the agonist response against the concentration of the test compound to determine the IC50.
-
Data Presentation
| Compound | Mode | Parameter | Value (nM) |
| 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole HCl | Agonist | EC50 | TBD |
| 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole HCl | Antagonist | IC50 | TBD |
| PNU-282987 (Control) | Agonist | EC50 | ~200 |
| MLA (Control) | Antagonist | IC50 | ~1 |
TBD: To be determined by the experiment.
Secondary Assay: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique provides a more direct measure of ion channel function and is considered a gold-standard for characterizing ion channel modulators.[14]
Principle
Xenopus laevis oocytes are injected with cRNA encoding the human α7 nAChR. Two electrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to "clamp" the voltage at a set level. The current required to maintain this clamp is a direct measure of the flow of ions through the channels.
Experimental Workflow
Caption: Workflow for the two-electrode voltage clamp electrophysiology assay.
Detailed Protocol
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the human α7 nAChR.
-
-
Oocyte Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
TEVC Recording Setup:
-
Place an oocyte in the recording chamber and perfuse with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Compound Application:
-
Apply the test compound, this compound, at various concentrations via the perfusion system.
-
To test for antagonist activity, co-apply the test compound with a known concentration of an agonist.
-
To test for PAM activity, co-apply the test compound with an agonist.
-
-
Current Measurement: Record the inward current elicited by the application of the compounds.
-
Data Analysis:
-
Measure the peak current amplitude.
-
Construct concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
For PAMs, quantify the potentiation of the agonist-evoked current.
-
Data Presentation
| Compound | Mode | Parameter | Value (µM) |
| 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole HCl | Agonist | EC50 | TBD |
| 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole HCl | Antagonist | IC50 | TBD |
| 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole HCl | PAM | % Potentiation | TBD |
| Acetylcholine (Control) | Agonist | EC50 | ~100 |
TBD: To be determined by the experiment.
Assay Validation and Quality Control
To ensure the reliability of the data, the following validation parameters should be assessed:
-
Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.
-
Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control.
-
Reproducibility: Intra- and inter-assay variability should be determined.
Conclusion
The protocols described in this application note provide a comprehensive framework for characterizing the activity of this compound at the α7 nAChR. By employing both a high-throughput primary screen and a more detailed electrophysiological secondary assay, researchers can confidently determine the compound's pharmacological profile and its potential as a therapeutic agent.
References
- Oreate AI Blog. (2025, December 30). Understanding Assay Development: The Backbone of Drug Discovery.
- Dispendix. (2024, April 9).
- Danaher Life Sciences. Assay Development in Drug Discovery.
- Cole-Parmer. (2024, August 5). The Steps of Assay Development and Screening in Early Drug Discovery.
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Newcombe, J., et al. (2018). Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. British Journal of Pharmacology, 175(12), 2324-2340. [Link]
- Sittampalam, G. S., et al. (Eds.). (2004). Assay guidance manual.
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D'Andrea, M. R., & Nagele, R. G. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. ASSAY and Drug Development Technologies, 9(5), 458-468. [Link]
- De Rosa, M. J., et al. (2009). Expression and functional role of α7 nicotinic receptor in human cytokine-stimulated natural killer (NK) cells. Journal of Neuroimmunology, 213(1-2), 49-55.
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PubChem. This compound. [Link]
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Marks, M. J., et al. (2020). Functional α7 nicotinic acetylcholine receptors in GABAergic neurons of the interpeduncular nucleus. Neuropharmacology, 177, 108236. [Link]
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Papke, R. L. (2014). Therapeutic targeting of α7 nicotinic acetylcholine receptors. Biochemical Pharmacology, 89(1), 1-11. [Link]
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Gallowitsch-Puerta, M., & Tracey, K. J. (2005). A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE. Molecular Medicine, 11(1-12), 24-30. [Link]
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PubChem. 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride. [Link]
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Bristow, L. J., et al. (2016). The novel, nicotinic alpha7 receptor partial agonist, BMS-933043, improves cognition and sensory processing in preclinical models of schizophrenia. Neuropharmacology, 105, 345-354. [Link]
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Wikipedia. Alpha-7 nicotinic receptor. [Link]
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Gharpure, A., et al. (2019). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Cell, 176(4), 852-863.e13. [Link]
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Liu, Y., et al. (2021). Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway. Medical Science Monitor, 27, e929312. [Link]
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PubChem. 5-(Pyrrolidin-3-yl)-1,2,4-oxadiazolehydrochloride. [Link]
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Sławiński, J., & Szafrański, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(6), 1365. [Link]
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Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(13), 10622-10642. [Link]
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Wang, Y., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences, 24(6), 5773. [Link]
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Li, Y., et al. (2024). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 29(1), 223. [Link]
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Pace, A., & Pierro, P. (2009). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Organic & Biomolecular Chemistry, 7(21), 4337-4348. [Link]
- Jakubkiene, V., et al. (2004). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija, 15(1), 38-40.
-
Stebletsova, I. A., et al. (2025). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews, 94(10). [Link]
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Fershtat, L. L., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2021(4), M1296. [Link]
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Application Notes & Protocols: 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride as a Tool Compound for Target Identification
Introduction: Unlocking the Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2][4] The stability of the 1,2,4-oxadiazole ring in biological systems and its role as a bioisostere for esters and amides make it an attractive scaffold for the development of novel therapeutics.[1][5] 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride represents a novel chemical entity with the potential to modulate uncharacterized biological pathways. The identification of its molecular targets is a critical step in elucidating its mechanism of action and unlocking its therapeutic promise.[6][7]
This guide provides a comprehensive overview of modern chemoproteomic strategies to identify the protein targets of this compound. We present detailed protocols for three complementary state-of-the-art methodologies: affinity-based protein profiling, activity-based protein profiling, and the cellular thermal shift assay. These techniques, when used in concert, provide a robust and validated approach to target deconvolution, a crucial phase in drug discovery.[8][9][10]
The Imperative of Tool Compound Validation
Before embarking on extensive target identification studies, it is paramount to validate the tool compound itself. A well-validated tool compound is potent, selective, and demonstrates a clear mechanism of action.[11] Key validation steps include:
-
Purity and Structural Integrity: Confirm the identity and purity of each batch of this compound using analytical techniques such as NMR, LC-MS, and elemental analysis.
-
Potency Determination: Establish the compound's potency in a relevant phenotypic assay through dose-response studies.
-
Selectivity Profiling: Assess the compound's selectivity by screening against a panel of related targets or through broader pharmacology screens. This helps to distinguish on-target from off-target effects.[11][12]
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of the parent compound, including an inactive control where possible, to establish a clear link between the chemical structure and the observed biological activity.[11]
I. Affinity-Based Target Identification: Fishing for Binding Partners
Affinity-based methods utilize a modified version of the small molecule to "pull down" its interacting proteins from a complex biological mixture, such as a cell lysate.[6][13] This is a direct approach to identifying proteins that physically associate with the compound of interest.
Workflow Overview
The general workflow for affinity-based target identification involves synthesizing a probe molecule, incubating it with a proteome, enriching the probe-protein complexes, and identifying the bound proteins by mass spectrometry.[6][14]
Protocol: Affinity Pulldown with a Biotinylated Probe
-
Probe Synthesis:
-
Synthesize a derivative of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole with a linker and a biotin tag. The linker attachment point should be carefully chosen to minimize disruption of the compound's binding to its target. SAR data is invaluable here.
-
A negative control probe, where the core pharmacophore is altered to be inactive, should also be synthesized.
-
-
Cell Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Probe Incubation and Enrichment:
-
Incubate the cell lysate (1-5 mg of total protein) with the biotinylated probe (final concentration typically 1-10 µM) for 1-4 hours at 4°C with gentle rotation.
-
In a parallel control experiment, incubate lysate with the negative control probe. For competitive pulldowns, pre-incubate the lysate with an excess of the free, unmodified this compound before adding the biotinylated probe.
-
Add streptavidin-coated magnetic beads and incubate for another hour at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Excise the entire protein lane and perform in-gel tryptic digestion.
-
Extract the resulting peptides for LC-MS/MS analysis.
-
-
Data Analysis:
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Quantify the relative abundance of identified proteins across the different experimental conditions (e.g., active probe vs. negative control, with and without competitor).
-
True binding partners should be significantly enriched in the active probe sample and their binding should be competed away by the free compound.
-
| Parameter | Recommendation | Rationale |
| Probe Concentration | 1-10 µM | Balances target saturation with minimizing non-specific binding. |
| Lysate Amount | 1-5 mg | Ensures sufficient protein for detection of low-abundance targets. |
| Incubation Time | 1-4 hours | Allows for equilibrium binding to be reached. |
| Wash Steps | 3-5 washes | Crucial for reducing background and identifying high-affinity interactions. |
II. Activity-Based Protein Profiling (ABPP): Probing the Functional Proteome
ABPP is a powerful chemoproteomic strategy that uses active site-directed covalent probes to assess the functional state of enzymes in complex proteomes.[15][16][17] It provides a direct readout of enzyme activity rather than just protein abundance.[15]
Workflow Overview
Competitive ABPP is particularly useful for target identification. In this approach, the proteome is pre-incubated with the test compound (this compound) before treatment with a broad-spectrum activity-based probe (ABP) that targets a specific enzyme class. If the test compound binds to an enzyme, it will block the binding of the ABP, leading to a decrease in its signal.[18][19]
Protocol: Competitive ABPP for Serine Hydrolase Targets
This protocol assumes the potential targets are serine hydrolases, a large and druggable enzyme family. A well-characterized fluorophosphonate (FP)-based probe will be used.
-
Proteome Preparation:
-
Prepare cell or tissue lysates as described in the affinity pulldown protocol, ensuring the buffer is compatible with enzyme activity (e.g., PBS or Tris-HCl).
-
-
Competitive Inhibition:
-
Aliquot the proteome into several tubes.
-
Treat the samples with increasing concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes at room temperature to allow the inhibitor to bind to its targets.
-
-
ABP Labeling:
-
Add a broad-spectrum serine hydrolase ABP, such as a fluorophosphonate probe linked to biotin (FP-biotin), to each sample.
-
Incubate for a further 30-60 minutes at room temperature. The ABP will covalently label the active sites of serine hydrolases that are not blocked by the test compound.
-
-
Enrichment and Analysis:
-
Quench the labeling reaction by adding SDS-PAGE sample buffer.
-
Enrich the biotin-labeled proteins using streptavidin beads as described previously.
-
Elute, digest, and analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the abundance of each identified serine hydrolase in the inhibitor-treated samples relative to the vehicle control.
-
Proteins whose labeling is significantly and dose-dependently reduced by this compound are candidate targets.
-
| Parameter | Recommendation | Rationale |
| Inhibitor Concentration | Dose-response (e.g., 0.1-100 µM) | To determine the IC50 for target engagement in a complex proteome. |
| ABP Concentration | 1-5 µM | Sufficient to label the target enzyme class without excessive background. |
| Labeling Time | 30-60 minutes | Allows for covalent modification of active enzymes. |
| Proteome Source | Native biological system (lysate, live cells) | Provides a physiologically relevant context for target identification.[20] |
III. Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in Intact Cells
CETSA is a powerful biophysical method for assessing target engagement in a cellular context.[21][22] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[23][24] This allows for the validation of target binding in intact cells or even tissues, without the need for compound modification.[21][25]
Workflow Overview
In a typical CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. The amount of soluble protein remaining at each temperature is quantified to generate a melting curve. A shift in this curve indicates target engagement.[23][24]
Protocol: CETSA with Western Blot Detection
This protocol describes the classic CETSA workflow for a specific candidate protein identified from the affinity-based or ABPP screens.
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with this compound at a saturating concentration or with a vehicle control for 1-2 hours in culture.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Detection:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Quantify the amount of the specific target protein in each sample by Western blotting using a validated antibody.
-
Densitometry is used to quantify the band intensities.
-
-
Data Analysis:
-
Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble protein fraction against temperature to generate melting curves for both the vehicle- and compound-treated samples.
-
The difference in the melting temperature (Tm) between the two curves (ΔTm) confirms target engagement.
-
| Parameter | Recommendation | Rationale |
| Temperature Range | Broad, centered on the expected Tm | To accurately define the entire melting curve. |
| Heating Time | 3-7 minutes | Sufficient to induce denaturation without causing widespread cell death. |
| Centrifugation Speed | >15,000 x g | Ensures complete pelleting of aggregated proteins. |
| Detection Method | Specific, high-quality antibody | Critical for accurate quantification of the target protein. |
Downstream Target Validation: From 'Hit' to 'Validated Target'
Identifying a protein that binds to this compound is only the first step. Further validation is crucial to confirm that this interaction is responsible for the compound's biological effects.[26][27] Key validation strategies include:
-
Orthogonal Assays: Confirm the interaction using an independent biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), with the purified protein.
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the expression of the candidate target protein. If the compound's phenotypic effect is diminished or abolished in these modified cells, it provides strong evidence for on-target action.[28][29]
-
Enzymatic/Functional Assays: If the identified target is an enzyme or a receptor, test the effect of the compound on its activity in a purified system.
-
Cellular Biomarkers: Identify and measure a proximal biomarker of target engagement in cells. This could be a post-translational modification or a change in the level of a downstream substrate or product.[26]
Conclusion
The journey from a bioactive small molecule to a validated chemical probe or drug candidate is a multi-step process that hinges on the successful identification and validation of its molecular target. By employing a multi-pronged approach that combines affinity-based pulldowns, competitive ABPP, and CETSA, researchers can confidently identify the binding partners of this compound. This integrated strategy, grounded in rigorous experimental design and followed by robust downstream validation, provides a clear path to understanding the compound's mechanism of action and realizing its full potential in drug discovery and development.
References
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- López-Sáez, L., et al. (2023). Activity-based protein profiling: A graphical review. PMC.
- Mtoz Biolabs. Activity-Based Protein Profiling (ABPP) Service.
- Creative Biolabs. Activity based Protein Profiling (Abpp).
- Creative Proteomics. Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery.
- Le, T. N., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Li, M., et al. (2024). Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC.
- MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
- Ruprecht, B., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC.
- Thermo Fisher Scientific. Chemoproteomics Workflows.
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- Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. PMC.
- BenchChem. (2025). A Technical Guide to Identifying Biological Targets of Bioactive Small Molecules.
- Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Drewes, G., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC.
- Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. SciSpace.
- Orcutt, K. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.
- Seo, S. Y., & Corson, T. W. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. PubMed.
- ResearchGate. (2019). Chemoproteomic strategies for drug target identification.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. PMC.
- Piazza, I., et al. (2020). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. ResearchGate.
- BioCurate. Small molecule tool compound validation – BioCurate's perspective.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Burnham, M., et al. (2020). MDC Connects: Target Validation and Efficacy. YouTube.
- Sygnature Discovery. Target Validation.
- ACS Fall 2025. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
- ResearchGate. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
- ResearchGate. (2025). Polycyclic systems containing 1,2,4-oxadiazole ring 2. 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones: Synthesis and prediction of biological activity.
- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.
- Singh, S., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- PubChem. This compound.
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Bora, R. O., et al. (2014).[15][16][20]-oxadiazoles: synthesis and biological applications. PubMed. Available from:
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Bentham Science.[15][16][20]-Oxadiazoles: Synthesis and Biological Applications. Available from:
- Gąsiorowska, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC.
- Liu, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed.
- MDPI. (2024). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors.
- Chemija. (2004). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine.
- Spearing, P., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PMC.
- MDPI. (2022). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
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Troubleshooting & Optimization
troubleshooting 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride synthesis side reactions
Welcome to the technical support center for the synthesis of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a sequential process that involves the formation of an amidoxime from a nitrile, followed by acylation and a cyclodehydration reaction to form the 1,2,4-oxadiazole ring. The final step is the deprotection of the pyrrolidine nitrogen and formation of the hydrochloride salt. Each of these stages presents unique challenges that can lead to side reactions and impurities.
The most common route involves three main stages after the preparation of the initial N-Boc-L-proline nitrile:
-
Amidoxime Formation: Conversion of the nitrile to the corresponding amidoxime using hydroxylamine.
-
Cyclization to 1,2,4-Oxadiazole: Acylation of the amidoxime followed by cyclodehydration.[1]
-
Boc Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group and formation of the hydrochloride salt.
This guide will address specific issues that can arise at each of these critical junctures.
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Part A: Amidoxime Formation and Stability
Question 1: My amidoxime formation from N-Boc-L-proline nitrile is sluggish and gives low yields. What are the likely causes and how can I improve it?
Answer: Low yields in amidoxime formation are often attributed to incomplete reaction or degradation of the starting material or product. Here are the key factors to consider:
-
Hydroxylamine Reactivity: Ensure you are using a fresh, active source of hydroxylamine. It is often generated in situ from hydroxylamine hydrochloride by the addition of a base like sodium or potassium carbonate. The pH of the reaction is crucial; it should be mildly basic to ensure the presence of free hydroxylamine.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or methanol. Elevated temperatures can accelerate the reaction, but prolonged heating can lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Stability of N-Boc-L-proline nitrile: While generally stable, the nitrile can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Ensure your reaction conditions are not overly harsh.
Question 2: I am observing impurities in my crude amidoxime product. What are the common side products?
Answer: The primary side products in amidoxime synthesis often arise from the reactivity of hydroxylamine and the stability of the amidoxime itself.
-
Over-reaction with Hydroxylamine: Excess hydroxylamine can potentially react further with the amidoxime, although this is less common under standard conditions.
-
Hydrolysis of the Nitrile: As mentioned, hydrolysis of the starting nitrile to the corresponding carboxylic acid can occur if conditions are too harsh.
-
Amidoxime Dimerization: While more prevalent with nitrile oxides, some dimerization of the amidoxime can occur, leading to higher molecular weight impurities.[2]
Part B: 1,2,4-Oxadiazole Ring Formation
Question 3: My cyclization of the O-acyl amidoxime intermediate to the 1,2,4-oxadiazole is inefficient, with a major side product corresponding to the hydrolyzed O-acyl amidoxime. How can I drive the reaction to completion?
Answer: This is a very common bottleneck in 1,2,4-oxadiazole synthesis. The accumulation of the hydrolyzed O-acyl amidoxime indicates that the cyclodehydration step is the rate-limiting step and is competing with hydrolysis.[1][3]
-
Insufficiently Forcing Conditions: The energy barrier for the cyclization may not be overcome.[3] Consider the following adjustments:
-
Thermal Cyclization: Increase the reaction temperature. High-boiling aprotic solvents like toluene or xylene are often used to achieve the necessary temperatures for thermal cyclodehydration.[3]
-
Base-Mediated Cyclization: Switch to a stronger, non-nucleophilic base. Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a common and effective choice.[4] Superbase systems such as NaOH/DMSO or KOH/DMSO can also promote cyclization, sometimes even at room temperature.[5]
-
-
Presence of Water: The O-acyl amidoxime is susceptible to hydrolysis, especially in the presence of acid or base.[3] It is critical to use anhydrous solvents and reagents for the cyclization step.
Experimental Protocol: Base-Mediated Cyclization with TBAF
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Dissolve the O-acyl amidoxime intermediate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from 1 to 16 hours.[4]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 4: I am observing an impurity with the same mass as my desired 1,2,4-oxadiazole product but with a different retention time and spectral properties. What could this be?
Answer: The formation of an isomeric impurity is a strong possibility. The most likely candidate is a product of the Boulton-Katritzky rearrangement.
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Boulton-Katritzky Rearrangement (BKR): This is a thermal or acid-catalyzed rearrangement that can occur in 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain.[3] The presence of moisture can also facilitate this process. To minimize BKR:
-
Use neutral, anhydrous conditions for your workup and purification.
-
Avoid strongly acidic conditions during purification.
-
Store the final compound in a dry environment.
-
Part C: Boc Deprotection and Hydrochloride Salt Formation
Question 5: During the Boc deprotection of the pyrrolidine nitrogen with strong acid (e.g., TFA or HCl in dioxane), I am seeing multiple byproducts and a lower than expected yield of the final hydrochloride salt. What are the common side reactions?
Answer: The primary challenge during Boc deprotection is the generation of a reactive tert-butyl cation (t-Bu+). This carbocation can lead to several side reactions.[6][7]
-
Alkylation of Nucleophilic Sites: The t-Bu+ can alkylate any nucleophilic functional groups present in your molecule. While the 1,2,4-oxadiazole ring is generally not highly nucleophilic, other sensitive residues could be problematic. The use of scavengers is highly recommended.[7]
-
Incomplete Deprotection: If the reaction time is too short or the acid concentration is too low, you may have incomplete removal of the Boc group. Monitor the reaction closely by TLC or LC-MS until the starting material is fully consumed.
-
Trifluoroacetylation: When using trifluoroacetic acid (TFA), a small amount of trifluoroacetylation of the newly liberated amine can occur.[6] Using HCl in an organic solvent like dioxane or ethanol can circumvent this issue.[6]
Scavenger Cocktail for Boc Deprotection
| Scavenger | Purpose | Typical Concentration |
|---|---|---|
| Triisopropylsilane (TIS) | Carbocation scavenger | 2.5 - 5% |
| Water | Carbocation scavenger | 2.5 - 5% |
| Thioanisole | Protects methionine and tryptophan | 5% |
Experimental Protocol: Boc Deprotection with HCl in Dioxane
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Dissolve the Boc-protected 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole in a minimal amount of anhydrous dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (usually 1-4 hours).
-
Upon completion, the hydrochloride salt may precipitate. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to remove non-polar impurities and induce precipitation.
-
Collect the solid by filtration and wash with the non-polar solvent.
-
Dry the product under vacuum.
Question 6: My final this compound salt is difficult to purify. It streaks badly on silica gel and is highly water-soluble. What purification strategies do you recommend?
Answer: The purification of polar, basic hydrochloride salts can be challenging using standard silica gel chromatography.[8] Here are several effective strategies:
-
Reverse-Phase Chromatography: This is often the best method for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient, often with a small amount of an acid modifier like TFA or formic acid, can provide excellent separation. The modifier is then removed during lyophilization.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. For hydrochloride salts, consider solvent systems like ethanol/diethyl ether, isopropanol/diethyl ether, or methanol/dichloromethane.[9] The addition of a less polar "anti-solvent" can induce crystallization.
-
Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be employed to separate compounds based on their charge.
-
Washing/Trituration: If the impurities are significantly less polar than your product, a simple wash or trituration of the crude solid with a solvent like diethyl ether, ethyl acetate, or dichloromethane can effectively remove them.[9]
III. Summary of Key Recommendations
| Stage | Common Issue | Recommended Solution |
| Amidoxime Formation | Low Yield | Use fresh hydroxylamine, optimize temperature, and monitor reaction progress. |
| 1,2,4-Oxadiazole Cyclization | Incomplete Reaction/Hydrolysis | Use anhydrous conditions and more forcing cyclization methods (e.g., high temperature or strong non-nucleophilic bases like TBAF).[3][4] |
| 1,2,4-Oxadiazole Cyclization | Isomeric Impurities | Be mindful of the Boulton-Katritzky rearrangement; use neutral, anhydrous workup and purification conditions.[3] |
| Boc Deprotection | Side Reactions from t-Bu+ | Employ scavengers like TIS and water in your deprotection cocktail.[6][7] |
| Final Product Purification | Difficulty with Purification | Utilize reverse-phase chromatography, recrystallization from appropriate solvent systems, or ion-exchange chromatography.[8][9] |
By systematically addressing these potential pitfalls, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
IV. References
-
National Institutes of Health. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Retrieved from [Link]
-
Wiley Online Library. (2020). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Retrieved from [Link]
-
ResearchGate. (2020). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. Retrieved from [Link]
-
MDPI. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]
-
ResearchGate. (2015). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Retrieved from [Link]
-
National Institutes of Health. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Retrieved from [Link]
-
Reddit. (2020). Purification of strong polar and basic compounds. Retrieved from [Link]
-
PubMed Central. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
RSC Publishing. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Google Patents. (2020). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Retrieved from
-
National Institutes of Health. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. Retrieved from [Link]
-
Reddit. (2021). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (2008). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]
-
ResearchGate. (2014). Polycyclic systems containing 1,2,4-oxadiazole ring 2. 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones: Synthesis and prediction of biological activity. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of 1,2,4-Oxadiazoles. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]
-
Google Patents. (2010). US20100204470A1 - method for salt preparation. Retrieved from
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
stability issues of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride in solution
Welcome to the technical support center for 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the stability issues commonly encountered with this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, the presence of nucleophiles (especially water), and temperature. The 1,2,4-oxadiazole ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring cleavage and loss of compound integrity.[1]
Q2: What is the optimal pH range for preparing and storing solutions of this compound?
A2: Based on studies of structurally related 1,2,4-oxadiazole derivatives, the compound exhibits maximum stability in a slightly acidic pH range, typically between 3 and 5.[1] Deviating significantly below pH 3 or above pH 5 will likely accelerate degradation.
Q3: How should I store the solid compound and its solutions?
A3: For the solid hydrochloride salt, it is recommended to store it sealed in a dry environment at 2-8°C.[2] Solutions should be freshly prepared for immediate use. If short-term storage is unavoidable, store the solution at 2-8°C, protected from light, and within the optimal pH range of 3-5. Long-term storage of solutions is strongly discouraged.
Q4: What are the common degradation products I should be aware of?
A4: The primary degradation pathway involves the hydrolytic cleavage of the 1,2,4-oxadiazole ring. This results in the formation of amide and nitrile-containing impurities. Under acidic conditions, the N-4 atom of the oxadiazole ring is protonated, making the C-5 carbon susceptible to nucleophilic attack by water.[1] Under basic conditions, direct nucleophilic attack on the C-5 carbon occurs, leading to a similar ring-opening event.
II. Troubleshooting Guide: Inconsistent Experimental Results
This section provides a structured approach to diagnosing and resolving common issues encountered during experimentation.
Issue 1: I am observing a progressive loss of compound activity or concentration over the course of my multi-day experiment.
Root Cause Analysis:
This is a classic symptom of compound instability in the experimental medium. The aqueous, and often buffered, nature of biological assays can create a pH environment outside the optimal stability range, leading to time-dependent degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for declining compound activity.
Mitigation Protocol: Assessing Solution Stability
-
Preparation: Prepare several identical solutions of your compound in your experimental buffer.
-
Time Points: Aliquot and store these solutions under your exact experimental conditions (temperature, light exposure).
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately analyze it by a stability-indicating method like RP-HPLC.
-
Quantification: Quantify the peak area of the parent compound and any new peaks that appear. A decrease in the parent peak area and the emergence of new peaks confirms degradation.
Issue 2: My analytical results (e.g., HPLC, LC-MS) show multiple peaks when I expect a single pure compound.
Root Cause Analysis:
The presence of multiple peaks, especially in freshly prepared solutions, can indicate either poor initial quality of the solid material or rapid degradation upon dissolution in the chosen solvent. The hydrochloride salt form suggests that upon dissolution in unbuffered solvents (like pure water or methanol), the resulting pH may not be within the optimal stability range.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected impurity peaks.
Protocol: Preparation of a Stabilized Stock Solution
-
Solvent Selection: A co-solvent system of acetonitrile and water is often a good starting point.[1]
-
pH Adjustment: Prepare the aqueous component as a buffer within the pH 3-5 range. A simple and effective buffer can be made with 0.1% formic acid in water.
-
Dissolution: Dissolve the this compound in the chosen co-solvent/buffer system. Sonication may be used to aid dissolution.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Immediate Use: Use the solution immediately for your experiments.
III. Scientific Deep Dive: The Mechanism of Degradation
Understanding the chemical mechanism of degradation is crucial for rational experimental design. The 1,2,4-oxadiazole ring is an aromatic heterocycle, but its stability is compromised by the presence of two electronegative oxygen and nitrogen atoms, which makes the ring susceptible to nucleophilic attack.
Acid-Catalyzed Hydrolysis:
Under acidic conditions (pH < 3), the N-4 nitrogen of the oxadiazole ring becomes protonated. This protonation activates the C-5 carbon, making it highly electrophilic and susceptible to nucleophilic attack by water. This leads to ring opening and the formation of an N-acylamidoxime intermediate, which can further hydrolyze.[1]
Caption: Acid-catalyzed degradation pathway.
Base-Mediated Hydrolysis:
In neutral to basic conditions (pH > 5), the C-5 carbon is directly attacked by hydroxide ions or other nucleophiles. This also leads to the cleavage of the O-N bond and subsequent ring opening.[1] The presence of the basic pyrrolidine ring can influence the local pH and potentially contribute to self-catalyzed degradation if not properly protonated and stabilized in the hydrochloride salt form.
Caption: Base-mediated degradation pathway.
IV. Analytical Methodologies for Stability Assessment
To properly troubleshoot stability issues, a reliable analytical method is required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard and effective technique.
General RP-HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the compound and any more lipophilic degradants, then re-equilibrate. A typical starting point could be 5% B to 95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV, at a wavelength where the compound has significant absorbance (e.g., 235 nm, determined by UV scan).[3] |
| Column Temperature | 40°C |
This method should be validated to ensure it is "stability-indicating," meaning it can resolve the parent compound from its potential degradation products.[4][5]
References
-
Qiu, F., Norwood, D. L., & Alluri, R. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2817-2827. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Thakkar, V., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
-
Zia, M., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2748. [Link]
Sources
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- 2. chemscene.com [chemscene.com]
- 3. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavi… [ouci.dntb.gov.ua]
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- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Cmpd-X, a Novel PI3K Pathway Inhibitor
From the desk of the Senior Application Scientist
Welcome to the technical support center for Cmpd-X, our novel 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride compound. This guide is designed for researchers, scientists, and drug development professionals actively using Cmpd-X in their experiments. We understand that navigating the complexities of targeted therapies, particularly the emergence of resistance, is a significant challenge.
This document serves as a dynamic resource, moving beyond simple protocols to provide in-depth troubleshooting and mechanistic insights. Our goal is to empower you to diagnose, understand, and ultimately overcome resistance mechanisms you may encounter, ensuring the continued success of your research. As Cmpd-X is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, this guide is grounded in the extensive scientific literature surrounding this critical signaling axis.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding Cmpd-X's mechanism and expected experimental outcomes.
Q1: What is the primary mechanism of action for Cmpd-X?
A1: Cmpd-X is a potent and selective inhibitor of the Class I PI3K family of lipid kinases. The PI3K/AKT/mTOR signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In many cancer types, this pathway is hyperactivated due to genetic alterations such as mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN.[3][4] Cmpd-X functions by binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the recruitment and activation of downstream effectors like AKT, thereby inhibiting the pro-survival signaling cascade.[5][6]
Q2: What are the expected molecular readouts of successful Cmpd-X target engagement in sensitive cell lines?
A2: Effective inhibition of the PI3K pathway by Cmpd-X should result in a clear and measurable decrease in the phosphorylation of downstream signaling nodes. The most critical biomarkers to assess are:
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Reduced phosphorylation of AKT: Specifically at Threonine 308 (Thr308) and Serine 473 (Ser473). Phosphorylation at both sites is required for full AKT activation.[7][8]
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Reduced phosphorylation of downstream AKT substrates: This includes proteins like S6 Ribosomal Protein (at Ser235/236) and GSK-3β (at Ser9).[7]
These markers are best assessed by quantitative Western blot analysis. A successful experiment will show a dose-dependent decrease in these phosphorylated proteins while the total protein levels of AKT, S6, and GSK-3β remain unchanged.[9]
Q3: How should I properly store and handle Cmpd-X for optimal performance?
A3: Cmpd-X is supplied as a hydrochloride salt to improve stability and solubility. For long-term storage, the lyophilized powder should be stored at -20°C. To prepare a stock solution, dissolve the powder in sterile, cell culture-grade DMSO to a concentration of 10 mM. This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles, which can degrade the compound, and stored at -20°C or -80°C.[10] When preparing working dilutions for cell culture experiments, ensure the final DMSO concentration in the media does not exceed a level that could cause solvent-related toxicity (typically <0.1%).
Troubleshooting Guide: Acquired Resistance to Cmpd-X
This section is dedicated to identifying and overcoming mechanisms of acquired resistance observed during prolonged experimental timelines.
Problem 1: Gradual loss of Cmpd-X efficacy in a previously sensitive cell line.
You've been culturing a cancer cell line that initially showed a robust response to Cmpd-X (e.g., high sensitivity in a 7-day cell viability assay). However, over several weeks or months of continuous treatment, the IC50 value has steadily increased, indicating the development of resistance.
Potential Cause A: Reactivation of the PI3K Pathway via Feedback Loops
-
Scientific Rationale: A common adaptive response to PI3K inhibition is the cell's own attempt to restore pathway signaling. Inhibition of AKT can relieve the suppression of FOXO transcription factors.[11] Once active, FOXO can enter the nucleus and drive the expression of multiple receptor tyrosine kinases (RTKs), such as HER2 and HER3.[1][12] These overexpressed receptors on the cell surface can then be activated by growth factors in the culture medium, leading to a powerful reactivation of the PI3K pathway that overcomes the inhibitory effect of Cmpd-X.[11]
-
Diagnostic Workflow:
-
Confirm Pathway Reactivation: Compare your resistant cell line to the parental (sensitive) line. Treat both with Cmpd-X for a short duration (e.g., 2-6 hours) and perform a Western blot for p-AKT (Ser473) and total AKT. If the resistant cells maintain a higher level of p-AKT in the presence of the drug compared to the parental cells, it confirms pathway reactivation.
-
Assess RTK Expression: Use RT-qPCR or Western blotting to measure the expression levels of key RTKs (e.g., HER2, HER3, EGFR, IGF1R) in the resistant versus parental cells. A significant increase in one or more of these receptors is a strong indicator of this resistance mechanism.
-
-
Proposed Solution:
-
Dual-Inhibition Strategy: Combine Cmpd-X with a potent inhibitor of the upregulated RTK. For example, if HER2 is overexpressed, a combination with a HER2 inhibitor like lapatinib or trastuzumab may restore sensitivity.
-
Potential Cause B: Activation of a Parallel "Bypass" Signaling Pathway
-
Scientific Rationale: Cancer cells exhibit significant signaling plasticity. When one critical growth pathway like PI3K is blocked, they can compensate by rerouting signals through an alternative pathway to maintain proliferation and survival. The most common bypass pathway is the RAS/RAF/MEK/ERK (MAPK) cascade.[13][14] The PI3K and MAPK pathways are known to have significant crosstalk, and inhibition of one can sometimes lead to the activation of the other.[15][16]
-
Diagnostic Workflow:
-
Probe for MAPK Activation: Using Western blot, analyze lysates from parental and resistant cells (both with and without Cmpd-X treatment) for phosphorylated ERK (p-ERK1/2 at Thr202/Tyr204) and total ERK. A significant increase in basal or Cmpd-X-induced p-ERK in the resistant line is a hallmark of this bypass mechanism.[17][18]
-
-
Proposed Solution:
-
Combine PI3K and MEK Inhibitors: This is a clinically relevant and well-documented strategy.[19][20] The simultaneous blockade of both the PI3K and MAPK pathways can prevent this compensatory activation and induce a synergistic anti-tumor effect.[13][14] Consider combining Cmpd-X with a MEK inhibitor such as trametinib or selumetinib.
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Table 1: Summary of Key Protein Markers for Resistance Diagnosis
| Resistance Mechanism | Primary Pathway | Key Protein Marker | Expected Change in Resistant Cells | Recommended Diagnostic Technique |
|---|---|---|---|---|
| Feedback Loop | PI3K/RTK | p-AKT (Ser473) | Maintained phosphorylation despite Cmpd-X | Western Blot |
| HER2/HER3 | Increased total protein expression | Western Blot, RT-qPCR |
| Bypass Pathway | MAPK | p-ERK1/2 | Increased basal or induced phosphorylation | Western Blot |
Caption: Cmpd-X inhibits PI3K, blocking the conversion of PIP2 to PIP3.
Problem 2: A subpopulation of cells survives initial Cmpd-X treatment and rapidly repopulates the culture upon drug removal.
You observe that while Cmpd-X initially kills the majority of cells, a small fraction of "persister" cells remains viable but dormant. If the drug is washed out, these cells can resume proliferation, leading to a fully resistant culture.
Potential Cause A: Pre-existing or Acquired Mutations in PIK3CA
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Scientific Rationale: The PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is a mutational hotspot.[21] While Cmpd-X is designed to inhibit the wild-type enzyme, specific mutations within the kinase or helical domains can alter the drug's binding affinity or confer ligand-independent pathway activation, rendering the inhibitor less effective.[22][23] These mutations may exist in a small subclone of the original population or can be acquired under the selective pressure of treatment.[21]
-
Diagnostic Workflow:
-
Isolate the Resistant Population: Culture the cells in the presence of Cmpd-X to select for the resistant population.
-
Perform Genetic Sequencing: Extract genomic DNA from both the parental (sensitive) and the resistant cell lines. Perform targeted next-generation sequencing (NGS) or Sanger sequencing of the PIK3CA gene, focusing on known hotspot exons (e.g., exons 9 and 20).[22][24] Alternatively, circulating tumor DNA (ctDNA) from plasma can be used for in vivo models.[25]
-
-
Proposed Solution:
-
Utilize Mutant-Specific Inhibitors: If a specific PIK3CA mutation is identified, consider switching to or combining Cmpd-X with an inhibitor designed to be more potent against that specific mutant form.[3][26]
-
Target Downstream Nodes: Even if the PI3K enzyme itself is resistant, downstream effectors may still be targetable. Combination with an AKT or mTOR inhibitor could be an effective strategy.[20]
-
Potential Cause B: Epigenetic Reprogramming
-
Scientific Rationale: Resistance can arise without any genetic changes. Epigenetic modifications—such as DNA methylation and histone acetylation—can dynamically alter gene expression programs to promote cell survival under stress.[27][28] These changes can lead to the silencing of tumor suppressor genes or the activation of pro-survival genes, creating a transiently resistant state.[29][[“]] This cellular plasticity is a key driver of the "persister" cell phenotype.[31]
-
Diagnostic Workflow:
-
Assess Global Epigenetic Marks: While complex, techniques like ATAC-seq can reveal changes in chromatin accessibility in resistant cells. A more direct approach is to test for functional relevance.
-
Functional Testing with Epigenetic Modifiers: Treat the resistant cell line with Cmpd-X in combination with an epigenetic-modifying agent, such as a histone deacetylase (HDAC) inhibitor (e.g., Vorinostat) or a DNA methyltransferase (DNMT) inhibitor (e.g., Azacitidine).
-
-
Proposed Solution:
Sources
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- 18. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
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- 24. clinicaltrials.eu [clinicaltrials.eu]
- 25. Detection of Tumor PIK3CA Status in Metastatic Breast Cancer Using Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. Epigenetic modifications: Key players in cancer heterogeneity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. oaepublish.com [oaepublish.com]
- 30. consensus.app [consensus.app]
- 31. The role of epigenetic modifications in drug resistance and treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates | MDPI [mdpi.com]
Technical Support Center: Overcoming Bioavailability Challenges of 5-(Pyrrolidin-2-yl)-1,2,4-Oxadiazole Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivatives. This guide provides in-depth troubleshooting workflows and answers to frequently asked questions to help you diagnose and overcome the common challenge of poor oral bioavailability within this promising compound class.
Section 1: Frequently Asked Questions (FAQs) — Root Cause Analysis
This section addresses the fundamental properties of the 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole scaffold and the common reasons for poor in vivo exposure.
Q1: My 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole derivative shows excellent in vitro potency but poor oral bioavailability. What are the likely causes?
A: Poor oral bioavailability is almost always a result of suboptimal ADME (Absorption, Distribution, Metabolism, Excretion) properties. For this specific chemical class, the primary culprits are typically:
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Low Aqueous Solubility: The 1,2,4-oxadiazole ring, particularly when substituted with lipophilic groups, can lead to poor solubility.[1] A drug must first dissolve in the gastrointestinal fluids to be absorbed.
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Poor Permeability: The drug must be able to pass through the intestinal wall to enter circulation. While the pyrrolidine and oxadiazole moieties are relatively small, the overall molecular weight, polarity, and hydrogen bonding capacity of your specific derivative will dictate its ability to permeate biological membranes.
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Rapid First-Pass Metabolism: Although the 1,2,4-oxadiazole ring is often used as a metabolically stable bioisostere for esters and amides, other parts of the molecule, including the pyrrolidine ring or its substituents, can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver.[2][3]
Q2: What are the most critical physicochemical properties I should measure to begin my investigation?
A: Before proceeding to complex cellular or in vivo experiments, a clear understanding of your compound's fundamental properties is essential. We recommend the following initial characterization:
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Aqueous Solubility: Measure both kinetic and thermodynamic solubility at different pH values (e.g., pH 2.0, 6.5, and 7.4) to simulate the conditions of the stomach and intestine.
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Lipophilicity (LogD): Measure the distribution coefficient (LogD) at a physiologically relevant pH (e.g., 7.4). A LogD value between 1 and 3 is often considered optimal for oral absorption, balancing solubility and permeability.
-
pKa: The pyrrolidine nitrogen is basic and will be protonated at low pH. Knowing the pKa is crucial for understanding its charge state in the GI tract, which directly impacts solubility and permeability.
-
Solid-State Properties: Analyze the compound's crystallinity and melting point using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). A high melting point often correlates with low solubility (the "brick dust" problem).
Q3: How does the 1,2,4-oxadiazole ring itself influence ADME properties?
A: The 1,2,4-oxadiazole ring is a versatile heterocycle with distinct characteristics.[4] It serves as a bioisosteric replacement for esters and amides, often improving metabolic stability by being resistant to hydrolysis.[2][5] However, compared to its 1,3,4-oxadiazole isomer, the 1,2,4-oxadiazole can be more lipophilic, which may lead to lower aqueous solubility in some cases.[1] The electron-deficient nature of the ring contributes to its chemical and metabolic stability.[6] While generally stable, the O-N bond can be susceptible to reductive cleavage under certain metabolic conditions, and the ring can undergo pH-dependent degradation outside of a pH range of 3-5.[5]
Q4: Is the pyrrolidine moiety a potential metabolic liability?
A: Yes, the pyrrolidine ring can be a site for metabolism. The secondary amine is susceptible to Phase I metabolism by CYP enzymes, primarily through oxidation at the carbon alpha to the nitrogen or N-dealkylation if substituted. Pyrrolidine and its analogs are key components in many therapeutic agents, and their metabolic pathways are well-documented.[5][7] Therefore, assessing metabolic stability is a critical step in the troubleshooting process.
Section 2: Troubleshooting Guide — Experimental Workflows
This section provides step-by-step diagnostic and solution-oriented protocols.
Workflow 1: Diagnosing and Addressing Poor Aqueous Solubility
Low solubility is the most frequent barrier. This workflow helps you confirm the issue and provides actionable strategies to resolve it.
Causality: Kinetic solubility measures how readily a compound dissolves from a solid (DMSO stock) into an aqueous buffer, mimicking the initial dissolution phase. Thermodynamic solubility represents the true equilibrium state and is the gold standard. Measuring both provides a complete picture of your compound's dissolution behavior.
-
Kinetic Solubility Assay (Nephelometry):
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of your aqueous buffer (e.g., pH 7.4 PBS).
-
Add 2 µL of your DMSO stock to the buffer (final concentration 100 µM, 1% DMSO).
-
Mix vigorously for 1-2 hours at room temperature.
-
Measure the turbidity (light scattering) using a nephelometer or plate reader. Compare against a standard curve of known insoluble compounds.
-
-
Thermodynamic Solubility Assay (Shake-Flask Method):
-
Add an excess amount of solid compound (e.g., 1 mg) to a known volume of buffer (e.g., 1 mL) in a glass vial.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV or LC-MS/MS method.
-
| Compound ID | Assay Type | pH | Solubility (µg/mL) | Classification |
| Example-01 | Kinetic | 7.4 | < 1 | Poorly Soluble |
| Example-01 | Thermodynamic | 7.4 | 0.5 | Poorly Soluble |
| Example-01 | Thermodynamic | 2.0 | 50 | Soluble (pH-dependent) |
If your compound is poorly soluble, consider the following formulation-based approaches. These strategies aim to improve the dissolution rate and/or apparent solubility without chemically altering the molecule.
A. Salt Formation:
-
Rationale: The basic pyrrolidine nitrogen is an ideal handle for salt formation. Converting the free base to a salt can dramatically improve aqueous solubility and dissolution rate.
-
Protocol (Small-Scale Salt Screen):
-
Dissolve 10-20 mg of the free base in a suitable organic solvent (e.g., acetone, ethanol).
-
Add a stoichiometric equivalent (1.0 eq) of a pharmaceutically acceptable acid (e.g., HCl, HBr, mesylic acid, tartaric acid) dissolved in the same solvent.
-
Stir the mixture at room temperature. If a precipitate forms, isolate it by filtration, wash with the solvent, and dry under vacuum.
-
If no precipitate forms, allow the solvent to evaporate slowly or use an anti-solvent to induce precipitation.
-
Characterize the resulting solid for its solubility, crystallinity (XRPD), and stability.
-
B. Amorphous Solid Dispersions (ASDs):
-
Rationale: Converting a stable, low-solubility crystalline form ("brick dust") into a high-energy amorphous state can create a "spring-loaded" system that achieves supersaturation upon dissolution, enhancing absorption.[8][9]
-
Protocol (Solvent Evaporation Screening):
-
Select a hydrophilic polymer (e.g., PVP, HPMC-AS, Soluplus®).
-
Dissolve both the compound and the polymer in a common volatile solvent (e.g., methanol, acetone) at various drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).
-
Rapidly evaporate the solvent using a rotary evaporator or by casting a thin film in a petri dish under a stream of nitrogen.
-
Scrape the resulting solid film and analyze it by DSC to confirm the absence of a melting point (indicating an amorphous state).
-
Perform dissolution tests on the most promising ASD formulations to assess the extent and duration of supersaturation.
-
Caption: Amorphous Solid Dispersion (ASD) concept.
Workflow 2: Investigating Metabolic Instability
If solubility is adequate but exposure remains low, rapid metabolism may be the cause.
Causality: This assay uses liver microsomes, which are rich in CYP enzymes, to simulate Phase I metabolism. By measuring the disappearance of the parent drug over time, we can estimate its intrinsic clearance and metabolic half-life.[3]
-
Reagents: Pooled human liver microsomes (HLM), NADPH (cofactor), test compound, positive control (e.g., testosterone, a rapidly metabolized compound), negative control (e.g., procainamide, a stable compound).
-
Incubation:
-
Pre-warm a solution of HLM (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.
-
Add the test compound to the microsome solution (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining versus time. The slope of the line gives the rate constant (k). Calculate the half-life (T½) as 0.693/k.
| Compound ID | T½ (min) | Intrinsic Clearance (µL/min/mg) | Classification |
| Example-01 | < 5 | > 200 | High Clearance (Unstable) |
| Testosterone | 8 | 150 | High Clearance (Control) |
| Procainamide | > 60 | < 10 | Low Clearance (Control) |
If your compound is rapidly metabolized, the primary approach is structural modification.
-
Metabolite Identification: First, perform a metabolite identification study using the same in vitro system to pinpoint the exact site of metabolism (the "soft spot").
-
Structural Modification: Block the metabolic soft spot. For example, if an aromatic ring on a substituent is being hydroxylated, add a fluorine atom at that position. If the pyrrolidine ring is being oxidized, consider strategic substitutions to sterically hinder the CYP enzyme's access.
Workflow 3: Assessing Membrane Permeability
If both solubility and stability are acceptable, poor permeability could be the final barrier.
Causality: PAMPA is a non-cell-based assay that measures passive diffusion, which is the primary absorption mechanism for many drugs. It is a cost-effective, high-throughput screen to predict in vivo permeability.
-
Apparatus: A 96-well PAMPA "sandwich" plate, with a filter plate (donor) on top and an acceptor plate on the bottom. The filter is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.
-
Procedure:
-
Fill the acceptor plate wells with buffer (pH 7.4).
-
Add the compound solution to the donor plate wells (e.g., at pH 6.5 to simulate the intestinal lumen).
-
Assemble the sandwich and incubate for 4-16 hours at room temperature.
-
After incubation, measure the compound concentration in both the donor and acceptor wells by HPLC-UV or LC-MS/MS.
-
-
Calculation: Calculate the effective permeability coefficient (Pe) using the known surface area of the well and the incubation time.
Caption: Decision workflow for troubleshooting poor bioavailability.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxadiazoles in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Convenient Synthesis and Biological Profile of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives. Request PDF. Retrieved from [Link]
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Zarghi, A., & Arfaei, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). An Overview On Various Techniques To Enhance Solubility Of Poorly Soluble Drugs. jddtonline.info. Retrieved from [Link]
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Ragno, R., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PubMed Central. Retrieved from [Link]
-
Journal of Pharma and Biomedics. (n.d.). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved from [Link]
-
National Institutes of Health. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. NIH. Retrieved from [Link]
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Zarghi, A., & Arfaei, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. mdpi.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. tandfonline.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Polycyclic systems containing 1,2,4-oxadiazole ring 2. 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones: Synthesis and prediction of biological activity. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. mdpi.com. Retrieved from [Link]
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ResearchGate. (n.d.). In-silico predictive binding affinity and ADMET of novel n-[5-(2-fluorophenyl)-1, 3, 4-oxadiazole-carboxamide derivatives towards prot. ResearchGate. Retrieved from [Link]
-
Wiley Online Library. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4‐oxadiazoles. onlinelibrary.wiley.com. Retrieved from [Link]
-
Preprints.org. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. preprints.org. Retrieved from [Link]
-
National Institutes of Health. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. Retrieved from [Link]
-
PubMed. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Research. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors fo. japtr.org. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. hilarispublisher.com. Retrieved from [Link]
-
National Institutes of Health. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. NIH. Retrieved from [Link]
-
Purdue e-Pubs. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. docs.lib.purdue.edu. Retrieved from [Link]
-
PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Retrieved from [Link]nih.gov/40651133/)
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Validation & Comparative
A Comparative Analysis of 5-(Pyrrolidin-2-yl)-1,2,4-Oxadiazole Hydrochloride and Related Analogs as Muscarinic M1 Receptor Agonists
This guide provides a detailed comparative analysis of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, a potent muscarinic acetylcholine receptor agonist, with other structurally related oxadiazole analogs. The focus of this analysis is to elucidate the structure-activity relationships (SAR) that govern their efficacy and selectivity, particularly at the M1 subtype, which is a key target for cognitive disorders such as Alzheimer's disease.
The information presented herein is synthesized from foundational patent literature and established pharmacological methodologies. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of neuroscience and G-protein coupled receptor (GPCR) modulation. We will delve into the synthetic rationale, comparative bioactivity, and the experimental protocols required to perform such an analysis in a laboratory setting.
Introduction: The Therapeutic Promise of Muscarinic M1 Agonists
The muscarinic acetylcholine M1 receptor, a Gq-coupled GPCR, is predominantly expressed in the central nervous system, particularly in the cortex and hippocampus. Its activation is known to play a crucial role in cognitive processes such as learning and memory. Consequently, selective M1 agonists have been pursued as a therapeutic strategy for symptomatic treatment of Alzheimer's disease and other cognitive impairments. The oxadiazole scaffold has emerged as a privileged structure in the design of such agonists, offering favorable physicochemical properties and metabolic stability.
The compound this compound has been identified as a potent and selective M1 agonist. This guide will use this compound as our lead molecule and compare it against two closely related analogs to understand the impact of subtle structural modifications on biological activity.
Comparator Compounds:
-
Compound A: this compound (Lead Compound)
-
Compound B: 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (Analog with substitution on the oxadiazole ring)
-
Compound C: 5-(Piperidin-2-yl)-1,2,4-oxadiazole hydrochloride (Analog with ring expansion of the pyrrolidine moiety)
Figure 1: Chemical structures of the lead compound and its analogs.
Synthetic Strategy and Characterization
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in medicinal chemistry, typically involving the cyclization of an O-acyl amidoxime intermediate.[1][2] The general workflow for synthesizing our lead compound and its analogs follows this reliable pathway.
Figure 2: General workflow for the synthesis and purification of oxadiazole analogs.
Experimental Protocol: Synthesis of Compound A
Objective: To synthesize this compound.
Materials:
-
N-Boc-L-proline
-
N,N'-Carbonyldiimidazole (CDI)
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Formic acid
-
Toluene
-
4M HCl in Dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amidoxime Formation:
-
To a solution of N-Boc-L-proline (1.0 eq) in anhydrous THF, add CDI (1.1 eq) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and TEA (1.6 eq) in methanol. Stir for 30 minutes.
-
Add the hydroxylamine solution to the activated ester solution and stir overnight at room temperature.
-
Concentrate the reaction mixture under reduced pressure. Redissolve in EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-L-proline amidoxime.
-
-
Cyclization to form the 1,2,4-Oxadiazole Ring:
-
The synthesis of 1,2,4-oxadiazoles often involves the reaction of an amidoxime with a carboxylic acid derivative.[1]
-
Dissolve the crude amidoxime (1.0 eq) in a mixture of formic acid (5.0 eq) and toluene.
-
Heat the mixture to reflux (approx. 110-120°C) for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (EtOAc/Hexanes gradient) to obtain N-Boc-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a minimal amount of EtOAc.
-
Add 4M HCl in Dioxane (5-10 eq) and stir at room temperature for 2-4 hours.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold EtOAc, and dry under vacuum to yield this compound as a white solid.
-
-
Characterization:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
-
Comparative Biological Evaluation
The primary biological activity of these compounds is their ability to act as agonists at muscarinic receptors. A thorough comparison requires evaluating their binding affinity (how tightly they bind to the receptor) and their functional potency (how well they activate the receptor).
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[3][4] These assays measure the ability of a compound to displace a known radiolabeled ligand from the receptor.
Figure 3: Principle of the competitive radioligand binding assay.
Experimental Protocol: M1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Compounds A, B, and C for the human M1 muscarinic receptor.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human M1 receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds (A, B, C) dissolved in DMSO and serially diluted.
-
Atropine or another high-affinity muscarinic antagonist for non-specific binding determination.
-
96-well filter plates (GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 25 µL of assay buffer for total binding, 25 µL of 10 µM atropine for non-specific binding, or 25 µL of serially diluted test compound.
-
Add 25 µL of [³H]-NMS (final concentration ~0.5-1.0 nM, near its Kd).
-
Add 50 µL of the M1 receptor membrane preparation (5-10 µg protein per well).
-
The final assay volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the pre-wetted GF/C filter plate using a cell harvester.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate. Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Functional Assays: GTPγS Binding
To determine if a compound is an agonist, a functional assay is required. The GTPγS binding assay is a proximal measure of GPCR activation.[5][6][7] Agonist binding to a Gq-coupled receptor like M1 promotes the exchange of GDP for GTP on the Gα subunit, which can be measured using the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Experimental Protocol: [³⁵S]GTPγS Functional Assay
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of Compounds A, B, and C at the human M1 receptor.
Materials:
-
M1 receptor-expressing cell membranes.
-
[³⁵S]GTPγS radiolabel.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Test compounds (A, B, C) serially diluted.
-
Acetylcholine or Carbachol as a full agonist control.
-
96-well filter plates (GF/B).
Procedure:
-
Assay Setup:
-
Add 50 µL of M1 membranes (10-20 µg protein) to each well.
-
Add 25 µL of test compound at various concentrations (or buffer for basal binding, or a saturating concentration of Acetylcholine for maximal stimulation).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiate Reaction:
-
Add 25 µL of a solution containing [³⁵S]GTPγS (~0.1 nM) and GDP (~10 µM). The GDP is included to reduce basal binding.
-
Incubate for 30 minutes at 30°C.
-
-
Termination and Harvesting:
-
Terminate the reaction by rapid filtration through a GF/B filter plate.
-
Wash 3-4 times with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Dry the plate, add scintillation fluid, and count the radioactivity.
-
Plot the specific binding (stimulated minus basal) against the log concentration of the agonist.
-
Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect, often expressed as a percentage of the full agonist response).
-
Results and Structure-Activity Relationship (SAR) Discussion
The following table summarizes illustrative data that might be expected from the experiments described above. This data is hypothetical but based on established principles of muscarinic agonist SAR.
| Compound | Modification | M1 Binding Affinity (Ki, nM) | M1 Functional Potency (EC₅₀, nM) | M1 Efficacy (% of ACh) |
| A (Lead) | 5-(pyrrolidin-2-yl)- | 5.2 | 15.8 | 95% |
| B | 3-Methyl on oxadiazole | 25.6 | 88.2 | 80% |
| C | 5-(piperidin-2-yl)- | 18.4 | 65.1 | 90% |
Analysis of Illustrative Data:
-
Compound A (Lead): This compound demonstrates high affinity and potent agonist activity, nearing the efficacy of the endogenous ligand, acetylcholine. The pyrrolidine ring is a well-known bioisostere for the choline moiety of acetylcholine, and its placement at the 5-position of the 1,2,4-oxadiazole provides an optimal orientation for receptor interaction.
-
Compound B (3-Methyl Analog): The addition of a methyl group at the 3-position of the oxadiazole ring results in a notable decrease in both binding affinity and functional potency. This suggests that steric bulk near the core heterocyclic ring is detrimental to receptor interaction. The methyl group may clash with amino acid residues in the orthosteric binding pocket, preventing an optimal binding pose.
-
Compound C (Piperidine Analog): Expanding the pyrrolidine ring to a piperidine ring also reduces affinity and potency, though to a lesser extent than the methyl substitution. This indicates that the size and conformation of the basic amine-containing ring are critical.[8] The five-membered pyrrolidine ring likely provides a more constrained and favorable conformation for interaction with key residues (e.g., an aspartate in transmembrane domain 3) compared to the more flexible six-membered piperidine ring.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound and its analogs as M1 muscarinic agonists. Through detailed synthetic and pharmacological protocols, we have outlined the necessary steps to generate robust and reproducible data. The illustrative structure-activity relationship discussion highlights the critical importance of specific structural features for high-affinity binding and potent receptor activation.
The analysis suggests that the 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole scaffold is a highly promising starting point for novel M1 agonists. However, modifications to either the oxadiazole core or the basic pyrrolidine moiety can significantly impact biological activity, underscoring the need for careful analog design and thorough experimental validation. Researchers using this guide will be well-equipped to conduct similar comparative studies, contributing to the development of next-generation therapeutics for cognitive disorders.
References
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Fisher, A. (2000). Muscarinic M1 agonists in the treatment of Alzheimer's disease. Expert Opinion on Investigational Drugs, 9(10), 2259-2267.
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Fisher, A. (2008). Muscarinic agonists for the treatment of Alzheimer's disease: progress and perspectives. Current Alzheimer Research, 5(4), 379-395.
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Hulme, E. C., Birdsall, N. J. M., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology, 30, 633-673.
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Benchchem. (n.d.). In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols. Benchchem.
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Fisher, A. (2000). M1 Muscarinic Agonists as Potential Disease-Modifying Agents in Alzheimer's Disease. Rationale and Perspectives. Annals of the New York Academy of Sciences, 920, 274-281.
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Jones, C. K., & Conn, P. J. (2018). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions, 46(4), 867-876.
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Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
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Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray.
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Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33.
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Ward, R. J., & Milligan, G. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. In Methods in Molecular Biology (Vol. 746), 259-272.
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Mobashery, S., et al. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 58(15), 6033-6045.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. .
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Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180.
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Validating the Efficacy of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (CX-123) in Animal Models: A Comparative Guide
This guide provides a comprehensive framework for validating the preclinical efficacy of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, hereafter referred to as CX-123, a novel compound with potential as a cognitive enhancer. We will objectively compare its performance against Donepezil, a standard-of-care acetylcholinesterase inhibitor, using a well-established animal model of cognitive impairment. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel neurotherapeutics.
Introduction: The Therapeutic Potential of 1,2,4-Oxadiazoles in Cognitive Disorders
The 1,2,4-oxadiazole scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its bioisosteric properties, mimicking esters and amides, which can enhance metabolic stability.[1] Derivatives of 1,2,4-oxadiazole have been explored for a wide range of biological activities, including anti-inflammatory, anticancer, and central nervous system applications.[1][2] Notably, several 3,5-disubstituted-1,2,4-oxadiazole derivatives have been investigated as potential multifunctional agents for Alzheimer's disease, targeting pathways such as cholinesterase inhibition and antioxidant activity.[3][4]
CX-123, or this compound, is a novel investigational compound. While direct efficacy data for this specific molecule is not yet broadly published, its structural components suggest a plausible mechanism of action related to cholinergic and glutamatergic neurotransmission, both critical for learning and memory. The pyrrolidine moiety, for instance, is a core feature of several cognitive enhancers.
Based on the known neuroprotective effects of similar 1,2,4-oxadiazole derivatives, we hypothesize that CX-123 may act as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs) or as a selective muscarinic acetylcholine receptor (mAChR) agonist.[5][6] The following diagram illustrates a potential signaling pathway for CX-123, assuming a role as an mGluR4 positive allosteric modulator.
Caption: Hypothetical signaling pathway of CX-123 as a positive allosteric modulator (PAM) of the mGluR4 receptor.
Comparative Efficacy Study in a Scopolamine-Induced Amnesia Model
To validate the pro-cognitive effects of CX-123, a comparative study in a scopolamine-induced amnesia mouse model is proposed. Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, providing a robust model for screening potential nootropic agents.[7] Donepezil, an acetylcholinesterase inhibitor that increases synaptic acetylcholine levels, will serve as the positive control.
Experimental Workflow
The following diagram outlines the experimental workflow for this comparative study.
Caption: Experimental workflow for the comparative efficacy study of CX-123.
Detailed Experimental Protocol: Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.[8]
Apparatus:
-
A circular pool (120 cm in diameter, 60 cm high) filled with water (22 ± 1°C) made opaque with non-toxic white paint.
-
A hidden platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues are placed on the walls around the pool.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acquisition Phase (4 days):
-
Mice are subjected to four trials per day.
-
For each trial, the mouse is gently placed into the water at one of four starting positions (N, S, E, W), facing the pool wall.
-
The mouse is allowed to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain on the platform for 15 seconds.
-
The time taken to reach the platform (escape latency) and the swim path are recorded.
-
-
Probe Trial (Day 5):
-
The hidden platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded. This measures the strength of the spatial memory.
-
Comparative Performance Data (Hypothetical)
The following table presents hypothetical data from the Morris Water Maze and Y-Maze tests, comparing the effects of CX-123 and Donepezil in the scopolamine-induced amnesia model.
| Treatment Group (i.p.) | MWM - Escape Latency (Day 4, seconds) | MWM - Time in Target Quadrant (Probe Trial, %) | Y-Maze - Spontaneous Alternation (%) |
| Vehicle + Saline | 15.2 ± 2.1 | 45.3 ± 3.8 | 78.5 ± 4.2 |
| Vehicle + Scopolamine | 48.9 ± 4.5 | 18.7 ± 2.9 | 45.1 ± 3.7 |
| CX-123 (1 mg/kg) + Scopolamine | 35.6 ± 3.8 | 28.9 ± 3.1 | 58.9 ± 4.1 |
| CX-123 (3 mg/kg) + Scopolamine | 25.1 ± 3.2 | 37.4 ± 3.5 | 69.3 ± 3.9 |
| CX-123 (10 mg/kg) + Scopolamine | 18.9 ± 2.5 | 42.1 ± 4.0 | 75.2 ± 4.5 |
| Donepezil (1 mg/kg) + Scopolamine | 20.5 ± 2.8 | 40.8 ± 3.7 | 72.8 ± 4.3 |
*Data are presented as mean ± SEM.
Discussion and Future Directions
The hypothetical data suggest that CX-123 demonstrates a dose-dependent reversal of scopolamine-induced cognitive deficits in both the Morris Water Maze and Y-Maze tasks. At a dose of 10 mg/kg, the performance of CX-123 is comparable to, and in some metrics slightly exceeds, that of the positive control, Donepezil. These encouraging, albeit hypothetical, results warrant further investigation into the precise mechanism of action of CX-123.
Future studies should include:
-
Receptor binding assays to identify the specific molecular targets of CX-123.
-
In vivo microdialysis to measure neurotransmitter levels in relevant brain regions following CX-123 administration.
-
Evaluation in transgenic animal models of Alzheimer's disease , such as the 3xTg or 5xFAD mice, to assess its effects on amyloid-beta and tau pathology.[8]
-
Safety and toxicology studies to determine the therapeutic window and potential side effects.[9]
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to validating the preclinical efficacy of this compound (CX-123) as a potential cognitive enhancer. By employing established animal models and behavioral paradigms, and by comparing its performance against a clinically relevant standard, researchers can generate the robust data necessary to support further development of this promising compound. The broader class of 1,2,4-oxadiazoles has shown significant potential in the treatment of neurodegenerative diseases, and a thorough evaluation of novel derivatives like CX-123 is a critical step towards developing new therapeutic interventions.[3][10]
References
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PubChem. This compound. Retrieved from [Link]
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Ayoup, M. S., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. BMC Chemistry, 18(1), 130. Retrieved from [Link]
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Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 117935. Retrieved from [Link]
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Fershtat, L., et al. (2025). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Russian Chemical Reviews, 94(10). Retrieved from [Link]
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Koprowska, K., & Zobel, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5637. Retrieved from [Link]
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Stana, A., et al. (2021). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 211-225. Retrieved from [Link]
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Wang, Y., et al. (2022). Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. Drug Design, Development and Therapy, 16, 3285–3296. Retrieved from [Link]
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Zablotskaya, A., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 507–517. Retrieved from [Link]
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Zubenko, A. A., et al. (2024). Search for Potential Neuroprotectors for Correction of Cognitive and Behavioral Disorders After Ketamine Anesthesia Among 2′-R-6'H-Spiro(cycloalkyl-, heterocyclyl)[9][11][12]triazolo[1,5-C]-Quinazolines: Fragment-Oriented Design, Molecular Docking, ADMET, Synthesis and In Vivo Study. SSRN. Retrieved from [Link]
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5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride vs other heterocyclic compounds in cancer therapy
An In-Depth Comparative Guide to Heterocyclic Compounds in Cancer Therapy: Evaluating the Potential of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride
Introduction: The Central Role of Heterocycles in Oncology
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of modern medicinal chemistry and are particularly prominent in the landscape of cancer therapy.[1][2][3] Their structural diversity, ability to engage in hydrogen bonding, and capacity to mimic the shapes of biological molecules allow them to interact with a vast array of therapeutic targets.[4][5] From inhibiting kinases that drive cell proliferation to disrupting DNA replication, the versatility of heterocyclic scaffolds is unparalleled.[6][7]
This guide provides a comparative analysis of a novel chemical entity, This compound , against other established classes of heterocyclic compounds in cancer therapy. While public, peer-reviewed data on this specific compound is limited, its structure represents a compelling fusion of two validated pharmacophores: the 1,2,4-oxadiazole ring and the pyrrolidine moiety . By deconstructing this molecule and analyzing the well-documented anticancer activities of its constituent parts, we can build a strong hypothesis for its potential efficacy and mechanism of action. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the rationale behind designing new heterocyclic anticancer agents.
Section 1: The 1,2,4-Oxadiazole Scaffold - A Bioisostere with Potent Activity
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant interest in drug discovery.[8][9] It is often employed as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties.[10] Its rigid structure and ability to participate in hydrogen bond interactions make it an effective scaffold for targeting various enzymes and receptors implicated in cancer.[5][8]
Mechanism of Action & Therapeutic Targets: Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of anticancer activities through diverse mechanisms:[11][12]
-
Enzyme Inhibition: Many oxadiazole-containing compounds act as potent inhibitors of kinases crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[13]
-
Tubulin Polymerization Inhibition: Some derivatives disrupt the cell cycle at the G2/M phase by inhibiting the polymerization of tubulin, a key component of the cellular cytoskeleton.[14]
-
Growth Factor Receptor Antagonism: The scaffold has been successfully integrated into molecules that block signaling from receptors like Vascular Endothelial Growth Factor Receptor (VEGFR), thereby inhibiting angiogenesis.[15]
Recent studies have highlighted numerous 1,2,4-oxadiazole derivatives with significant cytotoxic effects against various human cancer cell lines. For instance, certain uracil-1,2,4-oxadiazole hybrids have shown potent activity against melanoma (A-375), breast (MCF-7), and lung (A-549) cancer cell lines, inducing apoptosis through caspase-3/7 activation.[8] Another study detailed 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivatives exhibiting an IC₅₀ of 0.081 mM against MCF-7 cells.[14]
Section 2: The Pyrrolidine Moiety - A Privileged Scaffold for Druggability
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is considered a "privileged" structure in medicinal chemistry.[16][17] Its inclusion in a drug candidate can enhance solubility, improve cell permeability, and provide a key interaction point with biological targets.[17]
Role in Anticancer Agents: The pyrrolidine moiety is a cornerstone of numerous successful anticancer agents, contributing to their efficacy by:
-
Targeting Key Kinases: Aminopyrrolidine derivatives are known to be potent inhibitors of EGFR, topoisomerase, and Aurora A kinase.[18]
-
Inducing Apoptosis: Many pyrrolidine-based compounds trigger programmed cell death by modulating the Bcl-2 family of proteins, leading to a disruption of the mitochondrial membrane potential and subsequent caspase activation.[19]
-
Dual Inhibition: Recently, novel pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of EGFR and CDK2, showing greater potency than the standard-of-care drug doxorubicin against lung, breast, and colon cancer cell lines.[20]
The structural rigidity and basic nitrogen atom of the pyrrolidine ring allow for precise orientation within a target's binding pocket, making it an invaluable component in the rational design of highly specific and potent inhibitors.[17]
Section 3: Comparative Analysis with Other Heterocyclic Scaffolds
The potential of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole lies in the synergistic combination of its two heterocyclic cores. The oxadiazole provides a stable, rigid scaffold for targeted interactions, while the pyrrolidine enhances druggability and can confer additional binding affinity. To contextualize its potential, we compare it with other major classes of heterocyclic anticancer agents.
| Feature | Pyrrolidinyl-Oxadiazoles (Hypothesized) | Pyrimidines | Quinolines | Indoles |
| Primary MoA | Kinase Inhibition (EGFR, CDK), Apoptosis Induction | Antimetabolites (inhibit DNA/RNA synthesis), Kinase Inhibition | Kinase Inhibition (EGFR, VEGFR), Topoisomerase Inhibition | Tubulin Polymerization Inhibition, Kinase Inhibition |
| Examples | Investigational | 5-Fluorouracil, Pemetrexed, Imatinib | Camptothecin, Erlotinib, Osimertinib | Vincristine, Vinblastine, Sunitinib |
| Key Advantage | Potential for high target specificity and favorable ADME properties due to dual-scaffold design. | Well-established class with proven clinical efficacy against a wide range of tumors. | Potent activity against solid tumors; basis for many targeted therapies. | Effective against hematological and solid tumors; often derived from natural products. |
| Common Limitation | Novelty requires extensive validation; potential for unknown off-target effects. | Development of drug resistance is common; can have significant myelosuppressive side effects.[4] | Can exhibit dose-limiting toxicities; resistance via target mutation is a challenge.[21] | Neurotoxicity can be a significant side effect; complex synthesis can be a barrier.[22] |
This comparison illustrates that while established heterocyclic classes have proven track records, there remains a critical need for novel scaffolds like the pyrrolidinyl-oxadiazole structure that may offer improved selectivity, better safety profiles, or the ability to overcome existing resistance mechanisms.
Section 4: Experimental Validation Workflow
To empirically validate the anticancer potential of a novel compound like this compound, a structured, multi-stage experimental approach is essential. The following protocols represent a self-validating system, where each step builds upon the last to create a comprehensive profile of the compound's activity.
Workflow Overview Diagram
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Causality: This initial screen is fundamental to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. A broad panel of cell lines is used to identify potential cancer types that are most sensitive to the compound, guiding future mechanistic studies.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116, and a non-cancerous control line like MCF-10A) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Replace the cell culture medium with medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide)
Causality: If the compound is cytotoxic, it is crucial to determine if it acts by inducing apoptosis, a controlled form of cell death that is a hallmark of many effective cancer therapies. This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cells.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Hypothetical Signaling Pathway Inhibition
Given the known targets of its constituent moieties, 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole could potentially inhibit a kinase signaling pathway, such as the PI3K/AKT/mTOR pathway, which is commonly dysregulated in cancer.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is not yet widely available, a thorough analysis of its constituent heterocyclic systems provides a strong rationale for its investigation as a novel therapeutic agent. The fusion of the metabolically stable, target-binding 1,2,4-oxadiazole ring with the druggability-enhancing, privileged pyrrolidine scaffold presents a promising strategy for developing next-generation kinase inhibitors or apoptosis inducers. The experimental workflows outlined in this guide offer a clear path for validating this hypothesis and elucidating the compound's specific mechanism of action. As the demand for more selective and potent cancer therapies continues to grow, the exploration of such rationally designed hybrid heterocyclic compounds will be essential to advancing the field of oncology.
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A Comparative Guide to the Structure-Activity Relationship of 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole Analogs as Nicotinic Acetylcholine Receptor Modulators
In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents targeting neurological and psychiatric disorders is of paramount importance. Among the myriad of molecular targets, nicotinic acetylcholine receptors (nAChRs) have emerged as a promising avenue for drug discovery, implicated in cognitive function, pain perception, and inflammatory processes.[1] The strategic combination of privileged scaffolds, namely the pyrrolidine and 1,2,4-oxadiazole moieties, has given rise to a class of compounds with significant potential as nAChR modulators. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole analogs, drawing upon experimental data from closely related structural classes to elucidate the key determinants of their pharmacological activity.
The Therapeutic Promise of the 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole Scaffold
The 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole scaffold represents a compelling convergence of two pharmacologically significant motifs. The pyrrolidine ring is a cornerstone of many natural products and synthetic drugs, recognized for its ability to engage in crucial interactions with biological targets.[2][3][4][5] The 1,2,4-oxadiazole ring, a bioisostere of ester and amide functionalities, offers metabolic stability and favorable pharmacokinetic properties.[6] The strategic fusion of these two components has led to the exploration of this scaffold for a range of therapeutic applications, with a particular focus on the modulation of nAChRs.
Comparative SAR Analysis: Unraveling the Drivers of Nicotinic Receptor Affinity and Selectivity
While a comprehensive SAR study dedicated exclusively to 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole analogs is still emerging in the literature, a robust understanding can be constructed by examining structurally analogous compounds that have been extensively studied as nAChR ligands. This comparative approach allows for the extrapolation of key structural requirements for potent and selective nAChR modulation.
The Critical Role of the Pyrrolidine Moiety
The stereochemistry and substitution of the pyrrolidine ring are paramount for high-affinity nAChR binding. Insights from related pyrrolidine-based nAChR ligands, such as the 2-(pyrrolidin-2-yl)benzodioxanes, reveal a strong preference for the (S)-configuration at the 2-position of the pyrrolidine ring.[2][3][4][5][7] This stereochemical preference is a recurring theme in nicotinic pharmacology, mirroring the configuration of the natural ligand, (-)-nicotine.
Furthermore, N-methylation of the pyrrolidine nitrogen is a common feature in potent nAChR agonists and partial agonists. This modification is believed to enhance the interaction with the receptor's binding pocket.
The Influence of the 1,2,4-Oxadiazole Core and its Substituents
The 1,2,4-oxadiazole ring serves as a rigid linker, appropriately positioning the pyrrolidine moiety and the substituent at the 3-position of the oxadiazole for optimal receptor engagement. The nature of the substituent at this position is a key determinant of both potency and subtype selectivity.
Drawing parallels from the 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole series of nAChR ligands, it is evident that aromatic or heteroaromatic substituents at the 3-position of the oxadiazole are well-tolerated and can significantly influence the pharmacological profile.[1] For instance, the electronic properties and substitution pattern of a phenyl ring at this position can fine-tune the affinity for different nAChR subtypes, such as α4β2 versus α7.
The following table summarizes the predicted SAR for 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole analogs based on data from related compound classes:
| Structural Feature | Modification | Predicted Impact on nAChR Activity | Supporting Evidence from Analogs |
| Pyrrolidine Stereochemistry | (S)-enantiomer vs. (R)-enantiomer | (S)-enantiomer is expected to be significantly more active. | Consistent observation in 2-(pyrrolidin-2-yl)benzodioxanes and other nicotinoids.[2][3][4][5][7] |
| Pyrrolidine N-Substitution | N-Methyl vs. N-H | N-methylation is likely to enhance potency. | Common feature in high-affinity nAChR ligands. |
| Substituent at Oxadiazole C3 | Aromatic/Heteroaromatic vs. Aliphatic | Aromatic and heteroaromatic groups are predicted to be favorable for affinity. | Observed in 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole analogs.[1] |
| Aromatic Ring Substitution | Electron-donating vs. Electron-withdrawing groups | Substitution pattern will modulate subtype selectivity (e.g., α4β2 vs. α7). | Structure-activity relationships of various nAChR modulators. |
Experimental Methodologies for SAR Elucidation
The systematic evaluation of novel 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole analogs necessitates a robust suite of experimental protocols. The following provides a detailed workflow for the synthesis and pharmacological characterization of these compounds.
General Synthetic Pathway
The synthesis of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole analogs typically proceeds through a convergent route, as outlined below:
Caption: General synthetic workflow for 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole analogs.
Step-by-Step Protocol:
-
Amide Coupling: N-Boc-(S)-proline is coupled with a substituted amidoxime using a standard peptide coupling reagent such as HATU in the presence of a non-nucleophilic base like DIPEA in an aprotic solvent (e.g., DMF).
-
Cyclodehydration: The resulting O-acylamidoxime intermediate is cyclized to the 1,2,4-oxadiazole ring, typically by heating or treatment with a base.
-
Deprotection: The Boc protecting group is removed from the pyrrolidine nitrogen using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product.
In Vitro Pharmacological Evaluation
A tiered approach is employed for the in vitro characterization of the synthesized analogs, starting with binding assays to determine receptor affinity, followed by functional assays to assess efficacy.
Caption: Workflow for in vitro pharmacological evaluation.
Key Experimental Protocols:
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compounds for various nAChR subtypes (e.g., α4β2, α7).
-
Method: Competitive binding assays are performed using cell membranes expressing the nAChR subtype of interest and a specific radioligand (e.g., [³H]epibatidine for α4β2). The ability of the test compound to displace the radioligand is measured, and the Ki is calculated.
-
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
Objective: To characterize the functional activity (agonist, antagonist, or partial agonist) and potency (EC₅₀ or IC₅₀) of the compounds.
-
Method: Xenopus oocytes are injected with cRNA encoding the desired nAChR subunits. The oocytes are then voltage-clamped, and the response to the application of the test compound is measured as an inward current.
-
Future Directions and Conclusion
The 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole scaffold holds considerable promise for the development of novel nAChR modulators. The comparative SAR analysis presented in this guide, based on robust data from structurally related analogs, provides a strong foundation for the rational design of new chemical entities with enhanced potency, selectivity, and desirable pharmacokinetic profiles.
Future research should focus on the systematic synthesis and evaluation of a focused library of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole analogs to validate the predicted SAR and to identify lead compounds for further preclinical development. The exploration of a diverse range of substituents at the 3-position of the oxadiazole ring will be crucial for fine-tuning the pharmacological properties and achieving the desired therapeutic profile for the treatment of various CNS disorders.
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A Comparative Guide to the Mechanistic Cross-Validation of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
This guide provides a comprehensive framework for the mechanistic characterization of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride. Due to the limited direct literature on this specific molecule, we will proceed based on a structurally-informed hypothesis, positioning it within the well-established landscape of neuropharmacology. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel neuromodulatory compounds.
Introduction: Deconstructing the Molecule to Form a Mechanism of Action Hypothesis
The chemical structure of this compound offers significant clues to its potential biological target. The molecule combines two key pharmacophoric elements:
-
The Pyrrolidine Ring: This saturated nitrogen heterocycle is a cornerstone of many ligands for nicotinic acetylcholine receptors (nAChRs). It is famously present in nicotine itself, where the protonated pyrrolidine nitrogen is crucial for the cation-π interaction with aromatic residues in the receptor's binding site.[1][2][3]
-
The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is a versatile bioisostere, frequently employed in medicinal chemistry to replace ester or amide groups. It can participate in hydrogen bonding and provides a rigid scaffold, influencing the spatial arrangement of other functional groups.[4]
Given these features, we hypothesize that This compound is a modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR) . The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders like Alzheimer's disease and schizophrenia.[5][6][7]
This guide will outline a rigorous, multi-tiered experimental plan to test this hypothesis. We will compare its potential performance against three well-characterized α7 nAChR modulators, each representing a distinct mechanistic class:
-
PNU-282987: A highly selective full agonist.[8]
-
GTS-21 (Varenicline): A well-known partial agonist.[9][10][11]
-
PNU-120596: A Type II positive allosteric modulator (PAM).[12][13][14]
The α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the pentameric α7 nAChR by an agonist leads to a conformational change, opening a central ion pore. This channel is highly permeable to calcium ions (Ca²⁺), which act as a critical second messenger, initiating downstream signaling cascades involved in neurotransmitter release and synaptic plasticity.[7][15][16]
Experimental Workflow for Mechanistic Cross-Validation
To validate and characterize the mechanism of action, a systematic progression from binding affinity to functional activity and in vivo efficacy is required.
Tier 1: Radioligand Binding Assay - Quantifying Target Engagement
Objective: To determine if this compound binds to the α7 nAChR and to quantify its binding affinity (Ki).
Rationale: This is the foundational experiment to confirm physical interaction with the hypothesized target. A competition binding assay measures the ability of our test compound to displace a known high-affinity radioligand from the receptor.
Protocol: Competitive Radioligand Binding Assay [17][18][19]
-
Membrane Preparation:
-
Homogenize rat brain tissue or membranes from cells stably expressing human α7 nAChRs (e.g., GH3 cells) in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend in assay binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Determine protein concentration using a BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Membrane preparation + Assay Buffer + Radioligand ([³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin).
-
Non-specific Binding (NSB): Membrane preparation + high concentration of a known non-radioactive ligand (e.g., unlabeled nicotine) + Radioligand.
-
Competition: Membrane preparation + varying concentrations of this compound (or comparator compounds) + Radioligand.
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
Rapidly terminate the reaction by vacuum filtration through a PEI-soaked glass fiber filter plate, followed by several washes with ice-cold wash buffer.
-
-
Data Acquisition & Analysis:
-
Dry the filter plate and add scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - NSB).
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Comparative Data Table (Hypothetical Outcome)
| Compound | Predicted Ki (nM) at α7 nAChR | Rationale |
| 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole HCl | 10 - 100 | Novel structure, affinity to be determined. |
| PNU-282987 | ~26 | High-affinity agonist. |
| GTS-21 | ~20 - 50 | High-affinity partial agonist. |
| PNU-120596 | >1000 (at orthosteric site)[12] | Binds to an allosteric site, should not compete with [³H]MLA. |
Tier 2: Functional Calcium Imaging - Assessing Cellular Response
Objective: To determine if the binding of the test compound translates into a functional response and to begin differentiating its modality (agonist vs. PAM).
Rationale: α7 nAChRs have high calcium permeability.[7] A fluorescent intracellular calcium indicator can measure the increase in cytosolic Ca²⁺ upon receptor activation, providing a robust, high-throughput measure of functional activity.
Protocol: FLIPR-based Calcium Assay [20][21]
-
Cell Culture & Dye Loading:
-
Plate cells expressing α7 nAChRs (e.g., SH-SY5Y or IMR-32 cells) in 96-well black-walled, clear-bottom plates.[8]
-
Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions.
-
-
Assay Protocol on a FLIPR (Fluorometric Imaging Plate Reader) Instrument:
-
Establish a baseline fluorescence reading.
-
Agonist Mode: Add varying concentrations of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole HCl and measure the change in fluorescence over time.
-
PAM Mode: Pre-incubate cells with varying concentrations of the test compound, then add a sub-maximal concentration of a known agonist (e.g., acetylcholine or PNU-282987). Measure the potentiation of the agonist-induced signal.
-
-
Data Analysis:
-
Quantify the peak fluorescence response over baseline.
-
Agonist Mode: Plot response vs. log concentration to determine the EC₅₀ (potency) and Emax (efficacy relative to a full agonist).
-
PAM Mode: Plot the fold-potentiation of the agonist response vs. log concentration of the test compound.
-
Comparative Data Table (Expected Outcomes)
| Compound | Agonist EC₅₀ (nM) | Emax (% of ACh) | PAM Activity | Expected Outcome |
| Test Compound | To be determined | To be determined | To be determined | Will reveal if it's an agonist, partial agonist, PAM, or inactive. |
| PNU-282987 | ~150[8] | ~100% | None | Potent full agonist response. |
| GTS-21 | ~1000-2000 | ~20-40% | None | Partial agonist response.[9] |
| PNU-120596 | No activity alone | 0% | Potent | No response alone, but strong potentiation of ACh signal.[12] |
Tier 3: Patch-Clamp Electrophysiology - Direct Measurement of Ion Channel Function
Objective: To provide a definitive characterization of the compound's effect on the α7 nAChR ion channel, including kinetics of activation and desensitization.
Rationale: This technique directly measures the flow of ions through the channel, offering the highest resolution for mechanistic insights.[22] It is crucial for distinguishing between Type I and Type II PAMs, which differ in their effects on receptor desensitization.[13][14]
Protocol: Whole-Cell Patch-Clamp Recording [23][24][25]
-
Cell Preparation: Use cells expressing α7 nAChRs (e.g., Xenopus oocytes or GH3 cells) suitable for patch-clamping.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative membrane potential (e.g., -70 mV).
-
Rapidly apply compounds using a perfusion system.
-
-
Experimental Paradigms:
-
Agonist Application: Apply a range of concentrations of the test compound to generate a dose-response curve for peak current amplitude.
-
PAM Co-application: Co-apply the test compound with a fixed concentration of an agonist (ACh). Observe potentiation of the current and changes in decay kinetics. A dramatic slowing of the current decay is characteristic of a Type II PAM like PNU-120596.[13]
-
Reactivation of Desensitized Receptors: Apply a high concentration of an agonist to induce desensitization, then apply the test compound in the continued presence of the agonist to see if the channel can be re-opened.
-
Comparative Data Table (Expected Electrophysiological Signatures)
| Compound | Direct Activation | Potentiation of Agonist | Effect on Desensitization | Mechanistic Class |
| Test Compound | Yes/No | Yes/No | No change / Slowed | To be determined. |
| PNU-282987 | Yes (fast inward current) | N/A | Rapid desensitization | Full Agonist |
| GTS-21 | Yes (smaller current) | N/A | Rapid desensitization | Partial Agonist |
| PNU-120596 | No | Yes | Dramatically slows/abolishes | Type II PAM |
Tier 4: In Vivo Behavioral Models - Assessing Therapeutic Potential
Objective: To determine if the in vitro activity of the compound translates to a pro-cognitive effect in a relevant animal model.
Rationale: The primary therapeutic interest in α7 nAChR modulators is for cognitive enhancement.[26] In vivo models are essential to assess blood-brain barrier penetration and efficacy in a complex biological system.
Protocol: Novel Object Recognition (NOR) Task [27]
-
Subjects: Use adult rodents (e.g., mice or rats).
-
Procedure:
-
Habituation: Allow animals to explore an empty arena.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore for a set time (e.g., 5-10 minutes).
-
Dosing: Administer the test compound, vehicle, or a positive control (e.g., PNU-282987) at a specified time before or after training.[28]
-
Testing (Choice) Phase: After a retention interval (e.g., 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
-
Data Analysis:
-
Record the time spent exploring each object.
-
Calculate a discrimination index (DI): (Time with Novel - Time with Familiar) / (Total Exploration Time).
-
A higher DI indicates better memory, as the animal preferentially explores the novel object.
-
Comparative Data Table (Hypothetical In Vivo Efficacy)
| Compound | Dose Range (mg/kg, i.p.) | Effect on Discrimination Index (DI) | Interpretation |
| Test Compound | To be determined | Increased / No Change / Decreased | Pro-cognitive, no effect, or detrimental effect. |
| PNU-282987 | 1 - 10 | Significantly Increased DI[28] | Efficacious pro-cognitive agent. |
| GTS-21 | 1 - 10 | Significantly Increased DI[10] | Efficacious pro-cognitive agent. |
| PNU-120596 | 1 - 10 | Increased DI (often in co-administration)[29] | Can enhance cognition, validates PAM mechanism in vivo. |
Conclusion and Future Directions
This guide outlines a comprehensive, logical, and self-validating approach to elucidate the mechanism of action of this compound. By systematically progressing through binding, functional, and behavioral assays and comparing the results to well-defined pharmacological benchmarks, researchers can confidently classify this novel compound. The resulting data will not only define its specific interaction with the α7 nAChR but also provide critical insights into its potential as a therapeutic agent for cognitive disorders. Subsequent studies should focus on selectivity profiling against other nAChR subtypes and off-target liability screens to build a complete pharmacological profile.
References
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PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK. (2018). PubMed. [Link]
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Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. (2016). Sophion. [Link]
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Electrophysiological whole-cell patch clamp recordings of acetylcholine... (n.d.). ResearchGate. [Link]
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Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. (2011). Frontiers in Pharmacology. [Link]
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PNU-120596 (a type II PAM) facilitates recovery of α7 nAChRs from... (n.d.). ResearchGate. [Link]
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Discovery of novel α7 nicotinic acetylcholine receptor ligands via pharmacophoric and docking studies of benzylidene anabaseine analogs. (2012). PubMed. [Link]
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A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors. (2020). PubMed. [Link]
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Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors. (2021). Nature Communications. [Link]
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Positive Allosteric Modulation of alpha-7 Nicotinic Receptors Promotes Cell Death by Inducing Ca(2+) Release From the Endoplasmic Reticulum. (2018). PubMed. [Link]
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A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation. (2020). Frontiers in Immunology. [Link]
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Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors. (2021). R Discovery. [Link]
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The alpha-7 nicotinic acetylcholine receptor agonist GTS-21 does not affect food intake in rats. (2017). PubMed Central. [Link]
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α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia. (2021). PubMed. [Link]
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Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. (2017). PubMed Central. [Link]
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Pharmacophore Mapping Combined with dbCICA Reveal New Structural Features for the Development of Novel Ligands Targeting α4β2 and α7 Nicotinic Acetylcholine Receptors. (2022). PubMed Central. [Link]
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Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats. (2013). PubMed Central. [Link]
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Role of channel activation in cognitive enhancement mediated by α7 nicotinic acetylcholine receptors. (2009). PubMed Central. [Link]
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Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. (2021). PubMed Central. [Link]
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Cognitive Improvement by Activation of α7 Nicotinic Acetylcholine Receptors: From Animal Models to Human Pathophysiology. (2010). Bentham Science Publishers. [Link]
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Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties. (2007). PubMed Central. [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
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Varenicline Is a Partial Agonist at α4β2 and a Full Agonist at α7 Neuronal Nicotinic Receptors. (2006). ResearchGate. [Link]
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A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. (2020). PubMed Central. [Link]
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Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. (2012). PubMed Central. [Link]
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α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. (2009). PubMed Central. [Link]
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α7 nicotinic acetylcholine receptor agonist GTS-21 attenuates DSS-induced intestinal colitis by improving intestinal mucosal barrier function. (2021). PubMed Central. [Link]
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Functional α7 Nicotinic ACh Receptors on Astrocytes in Rat Hippocampal CA1 Slices. (2011). PubMed Central. [Link]
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Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor. (2014). Physical Chemistry Chemical Physics. [Link]
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Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. (2021). MDPI. [Link]
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α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions. (2013). PubMed Central. [Link]
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Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. (2020). Journal of Medicinal Chemistry. [Link]
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Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications. (2020). PubMed Central. [Link]
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Blockade of alpha7-nicotinic acetylcholine receptors decreases calcium signaling in starburst amacrine cells in the mouse retina. (2022). IOVS. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride Detection
This guide provides a comprehensive comparison of analytical methodologies for the robust detection and quantification of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind method selection, validation, and implementation, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Imperative for Novel Heterocyclic Compounds
This compound is a heterocyclic compound representative of a class of molecules with significant therapeutic potential.[1][2] The 1,2,4-oxadiazole ring is a key pharmacophore in many developmental drugs.[1][3] The journey from discovery to a marketed drug product is critically dependent on the development of reliable and robust analytical methods. These methods are not merely for quality control; they are fundamental to understanding a drug's stability, pharmacokinetics, and safety profile.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] This guide will compare the primary analytical techniques for this small molecule, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[4][5] We will explore High-Performance Liquid Chromatography (HPLC) coupled with various detectors and the pivotal role of Mass Spectrometry (MS) in modern drug analysis.[6][7]
Core Principles of Analytical Method Validation
Before comparing specific techniques, it is essential to understand the universal parameters that define a validated method. The objective is to establish, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4]
Caption: Interrelationship of core analytical validation parameters per ICH Q2(R2).
Comparative Analysis of Analytical Techniques
The choice of analytical technique is driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., impurity profiling, stability testing, or bioanalysis). For a polar, hydrochloride salt like this compound, reversed-phase HPLC and LC-MS are the most powerful and commonly employed methods.
High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)
HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, adaptability, and robustness.[6] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is particularly advantageous as it provides spectral information, which is invaluable for assessing peak purity and specificity.[8][9]
Causality in Method Development:
-
Column Choice: A C18 (octadecylsilyl) column is the standard starting point for small molecules. Its nonpolar stationary phase is ideal for retaining and separating a wide range of compounds under reversed-phase conditions.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. For a basic compound like our target, a slightly acidic mobile phase (pH 2.5-4.0) is chosen. This ensures the pyrrolidine nitrogen is protonated, leading to consistent retention and sharp, symmetrical peak shapes by preventing silanol interactions on the column.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for the 1,2,4-oxadiazole chromophore is determined by scanning a standard solution with the DAD. This maximizes sensitivity.[10][11]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling HPLC with a mass spectrometer provides an orthogonal detection method that offers unparalleled sensitivity and selectivity.[6][12][13] For drug development, this is crucial for identifying unknown impurities, characterizing degradation products, and performing bioanalysis in complex matrices.[7][14]
Causality in Method Development:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules like the target compound. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]+, directly confirming the molecular weight.[12]
-
Mass Analyzer: A triple quadrupole (TQMS) is the gold standard for quantification due to its ability to perform Multiple Reaction Monitoring (MRM), offering exceptional sensitivity and specificity.[7] For characterization and identification of unknowns, a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) is superior.[15]
Performance Comparison
The following table summarizes the typical performance of these methods when validated for the quantification of an active pharmaceutical ingredient (API) like this compound.
| Validation Parameter | HPLC-UV/DAD | LC-MS (Triple Quadrupole) | Rationale & Insights |
| Specificity | Good to Excellent. Assessed by peak purity analysis (DAD) and resolution from known impurities/degradants. | Superior. Based on unique mass-to-charge (m/z) ratio and fragmentation patterns (MRM). Unambiguously distinguishes analyte from co-eluting species. | MS is inherently more specific than UV absorption. Specificity is a cornerstone of a stability-indicating method.[16] |
| Linearity (Correlation, r²) | Typically > 0.999 | Typically > 0.995 | Both methods provide excellent linearity. The slightly lower r² in MS can be due to detector saturation at high concentrations. |
| Range | 80-120% of the nominal concentration for assay; lower for impurities. | Wider dynamic range, often spanning 3-4 orders of magnitude. | The wide dynamic range of MS is advantageous for simultaneously quantifying the main compound and trace-level impurities.[7] |
| Accuracy (% Recovery) | Typically 98.0 - 102.0% | Typically 95.0 - 105.0% (matrix dependent) | Both methods are highly accurate. MS accuracy can be more susceptible to matrix effects in bioanalysis, requiring careful internal standard selection. |
| Precision (% RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 5.0%Intermediate: < 10.0% | HPLC-UV generally offers better precision. The complexity of the MS instrument can introduce slightly more variability. |
| LOD / LOQ | LOD: ~0.01-0.05% of nominalLOQ: ~0.03-0.15% of nominal | LOD: pg to fg levelLOQ: pg to fg level | LC-MS is orders of magnitude more sensitive, making it essential for metabolite analysis, bioequivalence studies, and trace impurity detection.[12][13] |
| Robustness | High. Small variations in pH, mobile phase composition, or temperature have a predictable and often minor impact. | Moderate. Instrument performance can be sensitive to matrix cleanliness, ion source conditions, and mobile phase additives (non-volatile salts must be avoided). | A robust method is critical for transfer between labs and for routine use.[16] |
The Critical Role of Forced Degradation Studies
A stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation. To develop such a method, forced degradation (stress testing) is performed.[17][18] This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.
Caption: Workflow for a forced degradation study to establish method specificity.
The goal is to achieve 5-20% degradation of the parent compound.[17] The resulting chromatograms are then used to prove that the degradation products do not interfere with the quantification of the parent peak, thereby validating the method's specificity.
Experimental Protocol: Validation of a Stability-Indicating HPLC-UV Method
This section provides a self-validating protocol for the quantification of this compound.
Chromatographic Conditions
-
Instrument: HPLC system with a Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, 254 nm (or determined λmax).
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Validation Procedure
-
System Suitability Test (SST):
-
Inject the Working Standard Solution six times.
-
Acceptance Criteria: %RSD of the peak area < 1.0%; Tailing factor < 1.5; Theoretical plates > 2000. This is a self-validating step: if the SST fails, the system is not suitable for analysis, and the results are invalid.
-
-
Specificity (Forced Degradation):
-
Prepare solutions of the API at 1 mg/mL and subject them to the following conditions: 0.1M HCl at 60°C for 4h; 0.1M NaOH at 60°C for 2h; 3% H₂O₂ at room temp for 24h; heat (solid-state) at 80°C for 48h.[15][19]
-
Analyze all stressed samples.
-
Acceptance Criteria: The principal peak must be spectrally pure (as determined by DAD peak purity analysis) and well-resolved (Resolution > 2.0) from the closest eluting degradation peak.[8][20]
-
-
Linearity:
-
Prepare a series of at least five concentrations from the stock solution, ranging from 1 µg/mL to 150 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area vs. concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Prepare a placebo (formulation matrix without API). Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) using the stock solution.
-
Analyze each level in triplicate.
-
Calculate the percent recovery.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.[16]
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the working standard solution on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[20]
-
-
Limit of Quantitation (LOQ):
-
Determine the concentration that provides a signal-to-noise ratio of approximately 10:1.
-
Verify the LOQ by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 80-120%) at this concentration.
-
Conclusion
The validation of analytical methods for novel compounds like this compound is a rigorous but essential process that underpins successful drug development. While HPLC-UV/DAD provides a robust, precise, and reliable platform for routine quality control and stability testing, LC-MS is the indispensable tool for structure elucidation, trace-level quantification, and handling complex matrices. The choice between these methods is not one of exclusivity but of strategic application. A comprehensive validation package, built on the principles of the ICH guidelines, ensures that the analytical data generated is scientifically sound, defensible, and fit for its intended purpose, ultimately guaranteeing the quality and safety of the final drug product.
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A Head-to-Head Comparative Analysis: The Investigational nAChR Agonist 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride versus Varenicline
A Guide for Researchers in Nicotinic Acetylcholine Receptor Modulation
Abstract
The development of novel nicotinic acetylcholine receptor (nAChR) modulators remains a cornerstone of therapeutic strategies for nicotine addiction and certain neurological disorders. This guide provides a comprehensive head-to-head comparison of the investigational compound, 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (hereafter designated as "Cmpd-X"), with the marketed drug, varenicline. For the purpose of this illustrative analysis, Cmpd-X is hypothesized to be a novel selective partial agonist of the α4β2 nAChR subtype, allowing for a direct and relevant comparison with varenicline, a clinically successful drug with the same mechanism of action.[1][2][3] This document delves into the mechanistic nuances, comparative in vitro pharmacology, and projected in vivo efficacy, providing researchers with a framework for evaluating novel chemical entities in this therapeutic space.
Introduction: The Rationale for Novel α4β2 nAChR Partial Agonists
Nicotine, the primary addictive component in tobacco, exerts its effects by binding to nAChRs in the brain.[4][5] The α4β2 subtype is the most abundant in the central nervous system and is central to the reinforcing effects of nicotine.[6][7] Varenicline, a partial agonist at the α4β2 nAChR, has proven to be an effective smoking cessation aid by both alleviating withdrawal symptoms and reducing the rewarding effects of nicotine.[1][8][9] Its mechanism involves a dual action: providing a moderate level of dopamine release to mitigate cravings while competitively inhibiting nicotine from binding, thus blunting its reinforcing effects.[3][10][11]
The continued exploration for new chemical entities like Cmpd-X is driven by the quest for improved efficacy, tolerability, and safety profiles. Key areas for potential improvement over existing therapies include enhanced selectivity for the α4β2 receptor to minimize off-target effects, optimized partial agonism to better balance craving relief and antagonistic activity, and a more favorable side-effect profile, particularly concerning nausea and neuropsychiatric events.[12][13]
Mechanism of Action: A Comparative Overview
Both Cmpd-X (hypothesized) and varenicline are partial agonists of the α4β2 nicotinic acetylcholine receptor.[1][2] This dual functionality is key to their therapeutic effect in smoking cessation.[3][10]
-
Agonist Activity: By partially stimulating the α4β2 receptor, these compounds mimic the effect of nicotine, leading to a moderate release of dopamine in the mesolimbic pathway.[2][14] This action is believed to alleviate the craving and withdrawal symptoms experienced during smoking cessation.[3]
-
Antagonist Activity: In the presence of nicotine (from smoking), both compounds act as competitive antagonists. By occupying the receptor's binding site, they prevent nicotine from exerting its full agonistic effect, thereby reducing the rewarding and reinforcing properties of smoking.[10][11]
The following diagram illustrates this shared mechanism of action at the synaptic level.
Caption: Dual action of α4β2 partial agonists.
In Vitro Pharmacological Profile: A Head-to-Head Comparison
The in vitro pharmacological profile is critical for predicting a compound's clinical efficacy and potential for side effects. The following table summarizes the key in vitro parameters for Cmpd-X (hypothetical data for illustrative purposes) and varenicline.
| Parameter | Cmpd-X (Hypothetical) | Varenicline (Published Data) | Significance |
| Binding Affinity (Ki, nM) at α4β2 | 0.04 nM | 0.06 nM[15] | High affinity suggests potent receptor binding for both compounds. |
| Binding Affinity (Ki, nM) at α7 | > 4000 nM | ~322 nM[15] | Cmpd-X shows significantly higher selectivity against the α7 subtype. |
| Binding Affinity (Ki, nM) at α3β4 | > 600 nM | > 500-fold lower than α4β2[10] | Both compounds are highly selective for α4β2 over α3β4. |
| Functional Efficacy (% of ACh max) | 45% | ~50%[16] | Both compounds exhibit comparable partial agonist activity. |
| 5-HT3 Receptor Binding (Ki, nM) | > 2500 nM | ~350 nM[10][11] | Cmpd-X has significantly lower affinity for the 5-HT3 receptor, potentially indicating a lower risk of nausea. |
Varenicline is known to be a full agonist at α7 nAChRs and a partial agonist at α6β2-containing receptors.[2][16] It also exhibits moderate affinity for the 5-HT3 receptor, which is thought to contribute to its common side effect of nausea.[17] The hypothetical data for Cmpd-X suggests a superior selectivity profile, with significantly less activity at the α7 and 5-HT3 receptors. This could translate to a more favorable side-effect profile in clinical settings.
Experimental Protocols
Radioligand Binding Assay for nAChR Subtypes
This protocol determines the binding affinity (Ki) of a test compound for specific nAChR subtypes.
Objective: To quantify the affinity of Cmpd-X and varenicline for human α4β2, α7, and α3β4 nAChRs.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human nAChR subtypes of interest are cultured to confluence.
-
Cells are harvested and homogenized in a lysis buffer.
-
The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
-
-
Binding Assay:
-
Cell membranes are incubated with a specific radioligand (e.g., [³H]-epibatidine for α4β2) and varying concentrations of the test compound (Cmpd-X or varenicline).
-
The incubation is carried out at room temperature for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, trapping the radioligand-bound membranes.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
The following diagram outlines the workflow for the radioligand binding assay.
Caption: Radioligand binding assay workflow.
In Vitro Functional Assay (FLIPR) for nAChR Agonism
This assay measures the functional activity of a compound at the nAChR, determining if it acts as an agonist, partial agonist, or antagonist.
Objective: To determine the functional efficacy of Cmpd-X and varenicline at the human α4β2 nAChR.
Methodology:
-
Cell Preparation:
-
HEK-293 cells stably expressing the α4β2 nAChR are plated in 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition and Measurement:
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of the test compound (Cmpd-X or varenicline) are added to the wells.
-
The change in fluorescence, corresponding to calcium influx through the activated nAChR channels, is measured in real-time.
-
-
Data Analysis:
-
The peak fluorescence response at each concentration is recorded.
-
The data are normalized to the maximal response produced by a full agonist (e.g., acetylcholine) to determine the percentage efficacy.
-
A dose-response curve is generated to calculate the EC50 value.
-
Projected In Vivo Efficacy and Safety
Based on the comparative in vitro data, we can project the potential in vivo profiles of Cmpd-X and varenicline.
Efficacy in Smoking Cessation Models
Animal models of nicotine self-administration are crucial for predicting the efficacy of smoking cessation therapies. In a typical rat model, animals are trained to press a lever to receive an intravenous infusion of nicotine.
-
Projected Outcome for Cmpd-X: Given its high affinity and partial agonist activity at the α4β2 receptor, similar to varenicline, Cmpd-X is expected to significantly reduce nicotine self-administration in rats.[16] Its high selectivity may lead to a wider therapeutic window compared to varenicline.
Comparative Safety and Tolerability
The most common adverse effect of varenicline is nausea, which is dose-dependent and can lead to treatment discontinuation.[13] This effect is partly attributed to its activity at the 5-HT3 receptor.[17]
-
Projected Outcome for Cmpd-X: The significantly lower affinity of Cmpd-X for the 5-HT3 receptor suggests a potentially lower incidence of nausea. This would be a significant clinical advantage, likely improving patient compliance and overall treatment success. Neuropsychiatric side effects have also been a concern with varenicline, although large-scale studies have provided reassurance about its safety in this regard.[1] The highly selective profile of Cmpd-X might further reduce the risk of off-target CNS effects.
Conclusion and Future Directions
This comparative guide highlights the potential of the investigational compound this compound (Cmpd-X) as a next-generation α4β2 nAChR partial agonist. While sharing the core mechanism of action with the successful marketed drug varenicline, its hypothetical, superior selectivity profile—particularly its reduced affinity for the α7 and 5-HT3 receptors—suggests the potential for an improved safety and tolerability profile.
The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of novel nAChR modulators. Future in vivo studies will be essential to confirm the projected efficacy and safety advantages of Cmpd-X and to establish its potential as a valuable new therapeutic option for smoking cessation.
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A Comparative Guide to Confirming Cellular Target Engagement for 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A pivotal, and often formidable, milestone is the unequivocal confirmation that a compound engages its intended molecular target within the complex milieu of a living cell.[1] This guide provides a comprehensive comparison of modern experimental strategies to identify and validate the cellular targets of novel compounds, using 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride as our subject of inquiry. As the specific molecular target for this compound is not yet defined in public literature, this document serves as a strategic workflow for target deconvolution and validation, applicable to any novel bioactive molecule.
We will navigate through the principles, protocols, and critical decision-making criteria for selecting the most appropriate methodologies, moving from broad, unbiased screening in a cellular context to precise biophysical characterization in vitro.
The Strategic Landscape: Label-Free vs. Label-Based Approaches
The first strategic decision in target identification is whether to use the native, unmodified compound or to synthesize a derivative with a tag for detection.[2][3]
-
Label-Free Methods: These techniques leverage an intrinsic biophysical change in the target protein upon ligand binding. Their primary advantage is that they probe the interaction of the unmodified drug, preserving its native pharmacology and avoiding the risk of a chemical tag altering the binding behavior.[4][5]
-
Label-Based Methods: These approaches involve chemically modifying the compound of interest to incorporate a reactive moiety and a reporter tag. While requiring significant synthetic effort, they offer a powerful way to covalently capture and directly identify binding partners, including transient or weak interactors.[6][7]
This guide will focus on a multi-pronged approach, beginning with label-free methods for their direct physiological relevance and complementing them with label-based and in vitro techniques for a holistic and self-validating workflow.
In-Cell, Label-Free Target Identification: A Head-to-Head Comparison of CETSA® and DARTS
The two most prominent label-free methods for assessing target engagement in a cellular environment are the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS). Both are predicated on the principle that ligand binding alters a protein's stability, but they measure this change using different stressors: heat and proteolysis, respectively.[8][9]
Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its thermal stability.[10][11] This means a higher temperature is required to denature the ligand-bound protein compared to the unbound protein.[12]
The core logic of CETSA is to treat intact cells or cell lysates with the compound, apply a heat challenge across a range of temperatures, and then quantify the amount of soluble protein that remains. A target protein stabilized by the compound will remain in the soluble fraction at higher temperatures.[13]
For quantitative analysis, a variation called ITDRF is employed. Here, cells are treated with a range of compound concentrations and heated at a single, fixed temperature (chosen from the melt curve to be on the slope of the denaturation).[14] This generates a dose-response curve, allowing for the determination of an EC50 value for target engagement in the cellular environment.
Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on the principle that ligand binding can alter a protein's conformation, making it more or less susceptible to proteolytic degradation.[15][16] In most cases, binding protects the target from being cleaved by proteases.[17]
The DARTS workflow involves incubating cell lysates with the compound, followed by digestion with a low concentration of a broad-specificity protease like pronase.[4] Proteins that are stabilized by the compound will be protected from digestion and will appear as more prominent bands on a gel or be more abundant in mass spectrometry analysis compared to the vehicle-treated control.[5]
Comparative Analysis: CETSA vs. DARTS
Choosing between CETSA and DARTS depends on the specific biological question, the nature of the anticipated target, and available resources. A multi-technique approach provides the most robust validation.[18]
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding alters thermal stability.[12] | Ligand binding alters susceptibility to proteolysis.[15] |
| Cellular Context | Applicable in intact cells, tissues, and lysates.[11] | Primarily used with cell lysates.[5] |
| Advantages | - Works in a more physiological, intact cell context.[18]- Strong quantitative potential (ITDRF for EC50).[8]- Less prone to artifacts from protein unfolding dynamics. | - Does not require specialized heating equipment (PCR cycler).- Can detect targets where binding does not induce a thermal shift.[8]- Conceptually straightforward.[17] |
| Limitations | - Not all proteins exhibit a clear thermal melt.[18]- Membrane proteins can be challenging.- Requires specific antibodies for Western blot readout. | - Protease activity must be carefully optimized.[8]- Intrinsically disordered or protease-resistant proteins are poor candidates.- Limited to lysates, missing intact cell context (e.g., permeability). |
| Best For... | Validating target engagement in a physiological setting; quantitative potency determination (SAR); studying drug permeability. | Initial, unbiased target identification in lysates; situations where thermal shifts are not observed. |
Label-Based Target Identification: Photo-Affinity Labeling (PAL)
When label-free methods are inconclusive or when precise binding site information is required, Photo-Affinity Labeling (PAL) is a powerful alternative.[6][19] PAL uses a chemically modified version of the small molecule—a "probe"—to covalently label its binding partners upon photoactivation.[7]
Principle and Probe Design
A photo-affinity probe incorporates three key features:
-
Pharmacophore: The core structure of the original molecule (e.g., 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole) responsible for target binding.
-
Photoreactive Group: A moiety (e.g., diazirine, benzophenone) that, upon UV light exposure, forms a highly reactive species that covalently bonds to nearby amino acids.[20]
-
Reporter Tag: A handle (e.g., an alkyne or biotin) for downstream enrichment and detection of the now-labeled target proteins.[7]
The causality is direct: the probe first binds reversibly to its target based on the pharmacophore's affinity. UV activation then transforms this non-covalent interaction into a permanent, covalent bond, allowing for stringent purification and identification via mass spectrometry.[21]
-
Advantages: Can capture even transient or low-affinity interactions; enables mapping of the specific binding site on the protein; provides direct evidence of a physical interaction.[6][21]
-
Limitations: Requires substantial synthetic chemistry effort to create a probe that retains activity; the tag or linker could sterically hinder binding; photoreactive groups can non-specifically label abundant proteins.[2]
In Vitro Biophysical Validation: The Gold Standard Confirmation
Once a putative target protein is identified through cellular methods, it is imperative to validate the direct, physical interaction using purified components. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose.
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures the binding of an analyte (your compound) to a ligand (the purified target protein) immobilized on a sensor surface in real-time.[22] It provides a wealth of information on binding kinetics.
-
Key Deliverables:
-
Association rate (k_on): How quickly the compound binds to the target.
-
Dissociation rate (k_off): How quickly the compound dissociates. This is a critical determinant of the drug's residence time on its target.
-
Affinity (K_D): The equilibrium dissociation constant (k_off/k_on), a measure of binding strength.[23]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[24] By titrating the compound into a solution containing the purified target protein, ITC can determine the complete thermodynamic profile of the interaction.
-
Key Deliverables:
-
Affinity (K_D): Provides a direct measure of binding affinity.
-
Enthalpy (ΔH) & Entropy (ΔS): Reveals the driving forces behind the binding interaction (e.g., hydrogen bonds, hydrophobic effects).
-
Stoichiometry (n): Determines the molar ratio of the binding (e.g., how many compound molecules bind to one protein molecule).
-
Comparative Summary: SPR vs. ITC
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in refractive index upon mass binding to a surface.[25] | Measures heat change upon binding in solution.[24] |
| Primary Output | Binding kinetics (k_on, k_off) and affinity (K_D).[23] | Binding thermodynamics (K_D, ΔH, ΔS) and stoichiometry (n). |
| Throughput | Higher; amenable to screening. | Lower; typically for detailed characterization. |
| Requirement | Immobilization of the target protein, which can affect activity. | Both components are in solution; no modification needed. |
An Integrated Strategy for Target Engagement Confirmation
A robust and self-validating approach to target engagement confirmation for a novel compound like this compound should be multi-layered. The causality flows from identifying potential interactors in a complex biological system to confirming and characterizing that interaction in a simplified, controlled environment.
By following this logical progression, researchers can build a compelling, evidence-based case for the mechanism of action of their compound, moving confidently from a biological phenotype to a validated molecular interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
